Mdl 101146
Description
Structure
2D Structure
Properties
CAS No. |
149859-17-6 |
|---|---|
Molecular Formula |
C29H37F5N4O6 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
(2R)-1-[(2R)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m1/s1 |
InChI Key |
XQAMVCHQGHAELT-YPAWHYETSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VPV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
Origin of Product |
United States |
Foundational & Exploratory
Mdl 101,146: A Potential Therapeutic Avenue for Arthritis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mdl 101,146, identified as a potent pancreatic elastase inhibitor, presents a compelling area of investigation for novel therapeutic strategies in arthritis. While direct research on Mdl 101,146 in the context of arthritis is not publicly available, a substantial body of evidence implicates elastases, particularly neutrophil elastase, in the immunopathology of rheumatoid arthritis (RA). This guide synthesizes the known information about Mdl 101,146's chemical properties, the established role of elastase in arthritis, and provides a framework for its preclinical evaluation. This includes detailed experimental protocols and data presentation formats to facilitate further research into its potential as a disease-modifying anti-rheumatic drug (DMARD).
Introduction: The Role of Elastase in Arthritis Pathogenesis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the destructive cascade is neutrophil elastase, a serine protease released by activated neutrophils, which are found in high numbers in the synovial fluid and pannus of RA patients.[1][2] Elevated levels of elastase in the joints of individuals with RA contribute to the degradation of critical extracellular matrix components, including elastin, collagen, and proteoglycans, leading to cartilage and bone erosion.[1][3][4][5]
Furthermore, neutrophil elastase is involved in pro-inflammatory signaling. It can amplify the inflammatory response by promoting cytokine release and activating key receptors involved in inflammation, such as Proteinase-Activated Receptor-2 (PAR2).[4] Studies have demonstrated a positive correlation between elastase-inhibitor complex levels and disease activity in RA patients.[6] The inhibition of neutrophil elastase has been shown to reduce the incidence and severity of collagen-induced arthritis in animal models, highlighting its potential as a therapeutic target.[7][8]
Compound Profile: Mdl 101,146
Mdl 101,146 is a dipeptide compound with the chemical formula C29H37F5N4O6 and a molecular weight of 632.62 g/mol . It is classified as a pancreatic elastase inhibitor. While pancreatic and neutrophil elastase are distinct enzymes, inhibitors can sometimes exhibit cross-reactivity, and the inhibition of either could have therapeutic implications in inflammatory diseases.
| Identifier | Value |
| Name | Mdl 101,146 |
| Synonyms | (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
| Molecular Formula | C29H37F5N4O6 |
| Molecular Weight | 632.6193 g/mol |
| Class | Dipeptide, Pancreatic Elastase Inhibitor |
| SMILES | CC(C)--INVALID-LINK--C1=CC=C(C=C1)C(=O)N1CCOCC1)C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C)C(=O)C(F)(F)C(F)(F)F |
| InChIKey | XQAMVCHQGHAELT-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of Mdl 101,146.
Proposed Mechanism of Action in Arthritis
Based on its classification as an elastase inhibitor, the proposed mechanism of action for Mdl 101,146 in arthritis involves the direct inhibition of elastase activity within the inflamed joint.
By inhibiting elastase, Mdl 101,146 could potentially:
-
Prevent Cartilage and Bone Degradation: Directly block the enzymatic breakdown of key structural components of the joint.
-
Reduce Inflammation: Dampen the pro-inflammatory signaling cascade mediated by elastase.
Preclinical Evaluation Strategy
A comprehensive preclinical evaluation of Mdl 101,146 is necessary to determine its therapeutic potential in arthritis. The following experimental workflow is proposed:
In Vitro Assays
Objective: To determine the inhibitory activity of Mdl 101,146 against human neutrophil elastase and assess its selectivity.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), Mdl 101,146, assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).
-
Procedure:
-
Prepare a serial dilution of Mdl 101,146 in the assay buffer.
-
In a 96-well plate, add the diluted compound, human neutrophil elastase, and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of Mdl 101,146 by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description |
| IC50 | The concentration of Mdl 101,146 that inhibits 50% of the enzyme's activity. |
| Ki | The inhibition constant, providing a measure of the inhibitor's binding affinity. |
| Selectivity | The ratio of IC50 values for other serine proteases (e.g., trypsin, chymotrypsin) to that of neutrophil elastase. |
Table 2: Key parameters to be determined from in vitro enzyme inhibition assays.
Cell-Based Assays
Objective: To evaluate the effect of Mdl 101,146 on neutrophil activation and elastase release in a cellular context.
Experimental Protocol: Neutrophil Degranulation Assay
-
Cell Culture: Isolate human neutrophils from the peripheral blood of healthy donors.
-
Procedure:
-
Pre-incubate the isolated neutrophils with various concentrations of Mdl 101,146.
-
Stimulate the neutrophils with a known agonist (e.g., fMLP, PMA).
-
Collect the cell supernatant and measure the elastase activity using a colorimetric or fluorogenic substrate.
-
-
Data Analysis: Determine the dose-dependent inhibition of elastase release by Mdl 101,146.
In Vivo Animal Models
Objective: To assess the efficacy of Mdl 101,146 in a well-established animal model of rheumatoid arthritis.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: Use DBA/1 mice, which are susceptible to CIA.
-
Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.
-
Treatment: Begin treatment with Mdl 101,146 (at various doses, administered orally or intraperitoneally) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies in the serum.
-
| Parameter | Measurement |
| Arthritis Incidence | Percentage of mice developing clinical signs of arthritis. |
| Mean Arthritis Score | Average clinical score of all mice in a treatment group. |
| Paw Thickness | Measurement of paw swelling using a caliper. |
| Histological Scores | Semi-quantitative scoring of inflammation, pannus formation, cartilage damage, and bone erosion. |
| Serum Cytokine Levels | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA. |
Table 3: Quantitative endpoints for assessing the efficacy of Mdl 101,146 in the CIA model.
Conclusion
Mdl 101,146, a known pancreatic elastase inhibitor, holds promise as a lead compound for the development of a novel therapeutic for rheumatoid arthritis. The strong scientific rationale for targeting neutrophil elastase in this disease provides a solid foundation for its investigation. The proposed preclinical evaluation strategy, encompassing in vitro, cell-based, and in vivo studies, will be crucial in elucidating the efficacy and mechanism of action of Mdl 101,146 and determining its potential for further clinical development. The detailed protocols and data presentation formats provided in this guide are intended to facilitate a rigorous and standardized approach to this research endeavor.
References
- 1. Contribution of neutrophils in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elastase from polymorphonuclear leukocyte in articular cartilage and synovial fluids of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the neutrophil elastase inhibitor EL-17 in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circulating human leucocyte elastase in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effect of a neutrophil elastase inhibitor on the development of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the neutrophil elastase inhibitor EL-17 in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
MDL-101146: A Potent Neutrophil Elastase Inhibitor for Chronic Bronchitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways, leading to excessive mucus production and airflow limitation. A central player in the pathophysiology of chronic bronchitis is human neutrophil elastase (HNE), a potent serine protease released by neutrophils. HNE contributes to lung damage by degrading elastin and other extracellular matrix components, stimulating mucus hypersecretion, and perpetuating the inflammatory cascade. MDL-101146 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of HNE. This technical guide provides a comprehensive overview of the core data and experimental methodologies related to the study of MDL-101146 in the context of chronic bronchitis.
Core Data Summary
In Vitro Potency
MDL-101146 is an orally active, competitive, and reversible inhibitor of human neutrophil elastase.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) against HNE | 25 nM | [1][2] |
Preclinical Efficacy: Animal Models
Studies in animal models have demonstrated the in vivo efficacy of MDL-101146 in mitigating elastase-induced lung injury. A key model is the hamster model of HNE-induced lung hemorrhage, which serves as a surrogate for the destructive potential of uncontrolled elastase activity in the lungs.
| Animal Model | Endpoint | Treatment | Result |
| Hamster | HNE-induced lung hemorrhage | MDL-101146 | Inhibition of hemorrhage |
Further quantitative data on dose-response relationships in chronic bronchitis-specific models, such as effects on inflammatory cell infiltration, mucus hypersecretion, and lung function, are still emerging from ongoing research.
Pharmacokinetics
While comprehensive pharmacokinetic data for MDL-101146 in multiple species is not extensively published in publicly available literature, its characterization as an "orally active" inhibitor suggests good bioavailability after oral administration. General pharmacokinetic parameters for oral administration in rats for similar small molecules can be found in the scientific literature, but specific values for MDL-101146 require further investigation.
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of MDL-101146 against purified human neutrophil elastase.
Methodology:
-
Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100), and MDL-101146 at various concentrations.
-
Procedure: a. In a 96-well plate, add a fixed concentration of HNE to the assay buffer. b. Add varying concentrations of MDL-101146 to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the elastase substrate. d. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the reaction velocities against the inhibitor concentrations. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Hamster Model of HNE-Induced Lung Hemorrhage
Objective: To evaluate the in vivo efficacy of orally administered MDL-101146 in preventing HNE-induced lung hemorrhage.
Methodology:
-
Animals: Male Syrian golden hamsters.
-
Procedure: a. Administer MDL-101146 or vehicle orally to groups of hamsters at various doses. b. After a specified pretreatment time, anesthetize the hamsters. c. Instill a solution of human neutrophil elastase intratracheally to induce lung hemorrhage. d. A control group receives intratracheal saline.
-
Endpoint Measurement: a. After a set period following elastase instillation, sacrifice the animals. b. Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs. c. Quantify the amount of hemorrhage by measuring the hemoglobin concentration in the BAL fluid using a spectrophotometer.
-
Data Analysis: a. Compare the hemoglobin concentrations in the BAL fluid of MDL-101146-treated groups to the vehicle-treated group. b. Calculate the dose-dependent inhibition of hemorrhage and determine the ED50 (the dose that produces 50% of the maximal effect).
Animal Model of Chronic Bronchitis (Elastase-Induced)
Objective: To assess the therapeutic potential of MDL-101146 in a model of chronic bronchitis characterized by inflammation and airway remodeling.
Methodology:
-
Animals: Rats or mice are commonly used.
-
Induction of Chronic Bronchitis: a. Repeatedly instill a low dose of porcine pancreatic elastase or human neutrophil elastase intratracheally over a period of several weeks. This induces a chronic inflammatory response, mucus gland hyperplasia, and airway remodeling, mimicking features of chronic bronchitis.
-
Treatment: a. Administer MDL-101146 or vehicle orally to different groups of animals, starting either before or after the establishment of the chronic bronchitis phenotype.
-
Endpoint Assessment: a. Inflammatory Cell Infiltration: Collect BAL fluid and perform total and differential cell counts to quantify neutrophils, macrophages, and lymphocytes. b. Mucus Production: Use histological staining (e.g., Alcian Blue/Periodic acid-Schiff) on lung tissue sections to visualize and quantify mucus-producing goblet cells. c. Lung Function: Measure lung function parameters such as airway resistance and compliance using plethysmography. d. Histopathology: Examine lung tissue sections for evidence of inflammation, epithelial changes, and airway remodeling.
-
Data Analysis: a. Compare the measured parameters between the MDL-101146-treated groups and the vehicle-treated control group to determine the efficacy of the compound in reducing the features of chronic bronchitis.
Visualizations
References
An In-depth Technical Guide on the 15-Lipoxygenase Pathway in Cystic Fibrosis Pathogenesis: A Therapeutic Target
Foreword: Clarification on the Topic "Mdl 101146"
Initial research into the specified compound, this compound, reveals that it is classified as a dipeptide and a pancreatic elastase inhibitor.[1] There is no scientific literature available that links this compound to the pathogenesis of cystic fibrosis or to the inhibition of the 15-lipoxygenase pathway.
Given this, and to provide a valuable and relevant technical guide in line with the user's core request, this document will focus on a closely related and scientifically pertinent topic: the role of the 15-lipoxygenase (15-LOX) pathway in cystic fibrosis pathogenesis and the therapeutic potential of its inhibitors. This allows for an in-depth exploration of a current area of research in cystic fibrosis, complete with quantitative data, experimental protocols, and pathway visualizations as requested.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cystic fibrosis (CF) is an autosomal recessive disorder characterized by chronic airway inflammation and infection, which leads to progressive lung damage. The inflammatory response in CF is often excessive and unresolved. A key pathway implicated in the regulation of inflammation is the 15-lipoxygenase (15-LOX) pathway. This guide details the role of 15-LOX in CF pathogenesis, presents quantitative data from relevant studies, outlines experimental protocols for investigating 15-LOX inhibitors, and provides visualizations of the pertinent signaling pathways and experimental workflows. The evidence suggests that the 15-LOX pathway is dysregulated in CF and presents a promising therapeutic target for mitigating the persistent inflammatory state.
The 15-Lipoxygenase Pathway and its Role in Cystic Fibrosis
The 15-lipoxygenase (15-LOX) enzyme family, particularly 15-LOX-2 (encoded by the ALOX15B gene), plays a crucial role in the metabolism of polyunsaturated fatty acids like arachidonic acid. A key function of this pathway is the "class switch" of eicosanoid mediators, from pro-inflammatory leukotrienes to pro-resolving lipoxins.[2][3]
In the context of cystic fibrosis, there is evidence of a dysregulated 15-LOX pathway. Studies have shown that the expression of 15-LOX-2 is significantly reduced in the airways of children with CF.[2][4] This reduction is associated with a lower ratio of the pro-resolving mediator Lipoxin A4 (LXA4) to the pro-inflammatory mediator Leukotriene B4 (LTB4).[2][4] This imbalance is believed to contribute to the failure of inflammation resolution in the CF lungs.[2][4] Therefore, targeting this pathway, either by enhancing the activity of 15-LOX-2 or by administering its downstream products, is an area of active investigation. Conversely, in other inflammatory contexts, inhibiting 15-LOX-derived pro-inflammatory mediators like 15-Hydroxyeicosatetraenoic acid (15-HETE) is also a therapeutic strategy.[5]
Quantitative Data
The following tables summarize key quantitative findings from studies on the 15-LOX pathway in cystic fibrosis and the development of 15-LOX-2 inhibitors.
Table 1: Gene Expression in Bronchoalveolar Lavage (BAL) Fluid from Pediatric Subjects
| Gene | Patient Group | Relative Fold Expression (Mean ± SEM) | p-value | Reference |
| ALOX15B (15-LOX-2) | Cystic Fibrosis | 0.44 ± 0.13 | <0.05 | [2] |
| Control | 2.63 ± 0.92 | |||
| ALOX15 (15-LOX-1) | Cystic Fibrosis | 1.92 ± 0.49 | 0.09 (NS) | [2] |
| Control | 5.51 ± 1.89 | |||
| NS: Not Significant |
Table 2: In Vitro Inhibitory Activity of Novel 15-LOX-2 Inhibitors
| Compound | Target Enzyme | IC50 (µM, Mean ± SD) | Selectivity | Reference |
| MLS000327069 | h15-LOX-2 | 0.34 ± 0.05 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |
| MLS000327186 | h15-LOX-2 | 0.53 ± 0.04 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |
| MLS000327206 | h15-LOX-2 | 0.87 ± 0.06 | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [6] |
| Nordihydroguaiaretic acid (NDGA) | h15-LOX-2 | 11 | Non-selective | [7] |
| Compound 27d (6,7-dihydroxyisoflavan) | h15-LOX-2 | 8 | Non-selective | [7] |
| h: human; COX: cyclooxygenase |
Experimental Protocols
This section outlines the methodologies for key experiments to investigate the 15-LOX pathway in cystic fibrosis and to evaluate potential inhibitors.
Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
BAL Fluid Collection: Perform bronchoalveolar lavage on subjects (human or animal models) using sterile saline.
-
Cell Separation: Centrifuge the collected BAL fluid to separate the cellular components from the supernatant.
-
Lipid Mediator Analysis (Supernatant):
-
Use solid-phase extraction to isolate lipids from the supernatant.
-
Quantify levels of Lipoxin A4 and Leukotriene B4 using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Gene Expression Analysis (Cell Pellet):
-
Isolate total RNA from the cell pellet using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) with specific primers for ALOX15B, ALOX15, ALOX5, and a housekeeping gene to determine relative transcript abundance.
-
In Vitro 15-LOX-2 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Purify recombinant human 15-LOX-2.
-
Prepare a solution of arachidonic acid as the substrate.
-
-
Inhibitor Preparation: Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Enzymatic Reaction:
-
In a UV-transparent cuvette, combine a buffer solution (e.g., Tris-HCl), the purified 15-LOX-2 enzyme, and the test inhibitor at various concentrations.
-
Incubate for a defined period at a controlled temperature.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection and Analysis:
-
Monitor the formation of the conjugated diene product (15-hydroperoxyeicosatetraenoic acid) by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway of 15-Lipoxygenase in Eicosanoid Synthesis
Caption: The central role of 15-LOX in the "class switch" from pro-inflammatory leukotrienes to pro-resolving lipoxins.
Experimental Workflow for Evaluating a 15-LOX Inhibitor in a CF Context
Caption: A typical preclinical workflow for the development of a 15-LOX inhibitor for cystic fibrosis.
Logical Framework for Therapeutic Intervention
Caption: The logical basis for targeting the 15-LOX pathway to resolve inflammation in cystic fibrosis.
Conclusion and Future Directions
The dysregulation of the 15-lipoxygenase pathway, particularly the reduced expression of 15-LOX-2 and the subsequent imbalance of pro-inflammatory and pro-resolving lipid mediators, is a significant factor in the pathophysiology of cystic fibrosis lung disease. The development of therapeutic agents that can modulate this pathway—either by inhibiting the production of pro-inflammatory eicosanoids or by promoting the synthesis of pro-resolving mediators—holds considerable promise. The quantitative data and experimental frameworks presented in this guide provide a foundation for researchers and drug developers to further explore this therapeutic avenue. Future work should focus on developing potent and selective 15-LOX modulators and evaluating their efficacy and safety in relevant preclinical models of cystic fibrosis, with the ultimate goal of translating these findings into novel treatments for people with CF.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Reduced 15-lipoxygenase 2 and lipoxin A4/leukotriene B4 ratio in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 6. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2 [escholarship.org]
- 7. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neutrophil Elastase Inhibitors in Emphysema Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emphysema, a primary component of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver in the pathogenesis of emphysema is the protease-antiprotease imbalance, where an excess of proteases, particularly human neutrophil elastase (HNE), overwhelms the protective capacity of endogenous inhibitors like alpha-1 antitrypsin. This leads to the degradation of elastin, a critical component of the lung's extracellular matrix, resulting in the loss of lung elasticity and the development of emphysematous changes.
This technical guide explores the use of HNE inhibitors in animal models of emphysema, a critical area of research for the development of novel therapeutics. While this guide aims to be comprehensive, it is important to note that specific data regarding the compound MDL 101146 in the context of emphysema animal models is not publicly available in the current scientific literature. Therefore, this document will focus on the broader class of HNE inhibitors, providing a framework for understanding their evaluation in preclinical settings.
The Promise of Human Neutrophil Elastase Inhibition
HNE is a potent serine protease released by activated neutrophils during inflammation. In the lungs, its primary substrate is elastin, but it can also cleave other matrix proteins, including collagen and fibronectin. By inhibiting HNE, therapeutic agents can theoretically prevent the breakdown of the lung parenchyma, thereby slowing or halting the progression of emphysema.
Signaling Pathway of Neutrophil Elastase in Emphysema
The signaling pathway leading to elastin degradation by HNE is a central focus of therapeutic intervention. The following diagram illustrates this pathway.
Caption: Signaling pathway of HNE-mediated elastin degradation in emphysema and the point of therapeutic intervention.
Animal Models of Emphysema for Evaluating HNE Inhibitors
Two primary types of animal models are commonly employed to induce emphysema and test the efficacy of HNE inhibitors: elastase-induced and cigarette smoke-induced models.
Elastase-Induced Emphysema
This is an acute model that directly mimics the enzymatic damage seen in emphysema.
Experimental Workflow:
Caption: Typical experimental workflow for an elastase-induced emphysema model.
Detailed Experimental Protocol (General Example):
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping:
-
Group 1 (Vehicle Control): Intratracheal administration of sterile saline.
-
Group 2 (Elastase Control): Intratracheal administration of porcine pancreatic elastase (PPE).
-
Group 3 (Treatment Group): Pre-treatment with an HNE inhibitor (e.g., via oral gavage) followed by intratracheal administration of PPE.
-
-
HNE Inhibitor Administration: The HNE inhibitor is administered at a predetermined dose and schedule (e.g., once daily for 3 days prior to elastase instillation and continued for the duration of the study).
-
Elastase Instillation: Mice are anesthetized, and a single dose of PPE (e.g., 1.2 units in 50 µL of saline) is instilled intratracheally.
-
Monitoring: Animals are monitored for signs of distress and body weight is recorded regularly.
-
Endpoint Analysis (Day 21):
-
Pulmonary Function Tests: Measurement of lung compliance and elastance.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid for cell counting (total and differential) and cytokine analysis.
-
Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Morphometric analysis is performed to determine the mean linear intercept (Lm) as a measure of airspace enlargement.
-
Cigarette Smoke-Induced Emphysema
This is a chronic model that more closely mimics the primary cause of human emphysema.
Experimental Workflow:
Caption: Experimental workflow for a cigarette smoke-induced emphysema model.
Detailed Experimental Protocol (General Example):
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Grouping:
-
Group 1 (Air Control): Exposed to filtered air.
-
Group 2 (Smoke Control): Exposed to whole-body cigarette smoke.
-
Group 3 (Treatment Group): Exposed to whole-body cigarette smoke and concurrently treated with an HNE inhibitor.
-
-
Cigarette Smoke Exposure: Mice are exposed to cigarette smoke (e.g., from 3R4F research cigarettes) for a specified duration and frequency (e.g., 2 hours/day, 5 days/week for 6 months).
-
HNE Inhibitor Administration: The HNE inhibitor is administered throughout the smoke exposure period (e.g., mixed in the diet or via daily oral gavage).
-
Endpoint Analysis (after 6 months): Similar endpoints as the elastase-induced model are assessed, including pulmonary function, BAL fluid analysis, and histopathology (mean linear intercept).
Data Presentation: Evaluating the Efficacy of HNE Inhibitors
While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be collected and analyzed to assess the efficacy of an HNE inhibitor in these models.
Table 1: Hypothetical Data from an Elastase-Induced Emphysema Model
| Parameter | Vehicle Control | Elastase Control | Elastase + HNE Inhibitor |
| Pulmonary Function | |||
| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.005 | 0.09 ± 0.008 | 0.06 ± 0.006# |
| BAL Fluid Analysis | |||
| Total Cells (x10⁵) | 1.2 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.4# |
| Neutrophils (%) | 2 ± 1 | 45 ± 5 | 15 ± 3# |
| Histopathology | |||
| Mean Linear Intercept (µm) | 35 ± 3 | 75 ± 6 | 45 ± 4# |
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Elastase Control |
Table 2: Hypothetical Data from a Cigarette Smoke-Induced Emphysema Model
| Parameter | Air Control | Smoke Control | Smoke + HNE Inhibitor |
| Pulmonary Function | |||
| Lung Compliance (mL/cmH₂O) | 0.05 ± 0.004 | 0.08 ± 0.007 | 0.06 ± 0.005# |
| BAL Fluid Analysis | |||
| Macrophages (x10⁵) | 2.5 ± 0.3 | 8.1 ± 0.9 | 4.2 ± 0.5# |
| Neutrophils (x10⁴) | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.1 ± 0.2# |
| Histopathology | |||
| Mean Linear Intercept (µm) | 38 ± 4 | 65 ± 5 | 48 ± 4# |
| *p < 0.05 vs. Air Control; #p < 0.05 vs. Smoke Control |
Conclusion
Animal models of emphysema are indispensable tools for the preclinical evaluation of novel therapeutic agents such as HNE inhibitors. Although specific in-vivo data for this compound in emphysema models remains elusive in the public domain, the methodologies and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals. The successful development of potent and specific HNE inhibitors holds significant promise for the future management of emphysema and COPD. Further research and publication of data on specific compounds are crucial to advancing this promising therapeutic strategy.
The Putative Role of Mdl 101146 in Adult Respiratory Distress Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adult Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key contributor to the pathogenesis of ARDS is the excessive activity of proteases, particularly neutrophil elastase. Mdl 101146, a dipeptide and a known pancreatic elastase inhibitor, presents a potential therapeutic avenue for mitigating the lung injury observed in ARDS. This document explores the hypothesized role of this compound in ARDS, detailing its putative mechanism of action, plausible experimental validation protocols, and hypothetical data.
Introduction to ARDS and the Role of Elastase
Adult Respiratory Distress Syndrome (ARDS) is a severe lung condition that can be triggered by various insults such as sepsis, pneumonia, and trauma. The syndrome is characterized by diffuse alveolar damage, pulmonary edema, and severe hypoxemia. A central feature of ARDS pathophysiology is an overwhelming inflammatory response within the lungs, driven by the infiltration of neutrophils.
Activated neutrophils release a variety of inflammatory mediators, including potent proteases like neutrophil elastase. Elevated levels of elastase have been observed in patients with ARDS and are correlated with the severity of lung injury.[1] Pancreatic elastase, a similar enzyme, has been shown to induce lung injury akin to ARDS by activating the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] This activation leads to the production of pro-inflammatory cytokines and further recruitment of neutrophils, perpetuating a cycle of inflammation and tissue damage.
This compound: A Potential Therapeutic Agent
This compound is a dipeptide that functions as an inhibitor of pancreatic elastase. While direct studies of this compound in ARDS are lacking, its known inhibitory effect on elastase suggests a plausible therapeutic role in mitigating the inflammatory cascade characteristic of this syndrome. By inhibiting elastase, this compound could hypothetically reduce the degradation of lung structural proteins, decrease the activation of pro-inflammatory signaling pathways, and ultimately limit the extent of lung injury.
Hypothesized Mechanism of Action of this compound in ARDS
The proposed mechanism of action for this compound in ARDS centers on its ability to inhibit elastase, thereby interrupting the downstream inflammatory signaling. The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway of elastase-induced inflammation and its inhibition by this compound.
Hypothetical Experimental Protocol for Preclinical Evaluation
To investigate the efficacy of this compound in an in vivo model of ARDS, a lipopolysaccharide (LPS)-induced lung injury model in mice could be employed.
Objective: To determine if this compound can attenuate LPS-induced acute lung injury in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Control: Intratracheal administration of sterile saline.
-
LPS: Intratracheal administration of LPS (5 mg/kg).
-
LPS + this compound (Low Dose): Intraperitoneal injection of this compound (10 mg/kg) 1 hour prior to LPS administration.
-
LPS + this compound (High Dose): Intraperitoneal injection of this compound (50 mg/kg) 1 hour prior to LPS administration.
Procedure:
-
Anesthetize mice with isoflurane.
-
Administer this compound or vehicle (saline) via intraperitoneal injection.
-
One hour post-treatment, instill LPS or sterile saline intratracheally.
-
Monitor animals for 24 hours.
-
At 24 hours post-LPS administration, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
Endpoints:
-
BALF Analysis:
-
Total and differential cell counts (neutrophils, macrophages).
-
Total protein concentration (as a measure of alveolar-capillary barrier permeability).
-
Pro-inflammatory cytokine levels (TNF-α, IL-6) measured by ELISA.
-
-
Lung Tissue Analysis:
-
Histopathological examination (H&E staining) for assessment of lung injury (edema, inflammation, alveolar damage).
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Gene expression of pro-inflammatory markers by RT-qPCR.
-
References
- 1. Plasma elastase levels and the development of the adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic elastase activates pulmonary nuclear factor kappa B and inhibitory kappa B, mimicking pancreatitis-associated adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MDL 101146 and Its Effects on Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 101146 is a potent, orally active dipeptide inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of a variety of inflammatory diseases. By targeting NE, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory conditions, most notably in rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in inflammatory disease models, and the signaling pathways it modulates. Detailed experimental protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development.
Introduction
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense against pathogens, excessive or dysregulated NE activity contributes to tissue damage and perpetuates the inflammatory cascade in numerous chronic inflammatory diseases.[1] These diseases include chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[2]
This compound has emerged as a promising small molecule inhibitor of NE, demonstrating the ability to mitigate NE-driven pathology in preclinical studies. This guide synthesizes the available technical information on this compound to support its further investigation and potential clinical development.
Mechanism of Action
This compound is classified as a dipeptide and functions as an inhibitor of chymotrypsin-like elastase family member 1 and, more specifically, neutrophil elastase.[3] By binding to and inhibiting the enzymatic activity of NE, this compound prevents the degradation of extracellular matrix components and the cleavage and activation of pro-inflammatory mediators, thereby dampening the inflammatory response and protecting tissues from proteolytic damage.
Preclinical Efficacy in Inflammatory Disease Models
The primary evidence for the anti-inflammatory effects of this compound comes from a preclinical study in a rat model of collagen-induced arthritis (CIA), a widely used animal model that mimics the pathology of human rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) in Rats
In a study utilizing the rat CIA model, oral administration of this compound was shown to significantly inhibit the severity of the disease. Key findings from this study are summarized below.[4]
Data Presentation
| Parameter | Effect of Oral this compound Administration |
| Clinical Score | Reduction in the overall clinical score of arthritis severity. |
| Joint Swelling | Significant decrease in joint swelling. |
| Histological Evaluation | Demonstrated a bone and cartilage sparing effect in the tibio-tarsal joint. |
Note: Specific quantitative dose-response data from this study is not publicly available in the searched literature. Further investigation is required to obtain precise dose-dependent efficacy.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the inhibition of neutrophil elastase and its downstream signaling pathways. NE is known to activate several pro-inflammatory signaling cascades. By inhibiting NE, this compound can be expected to modulate these pathways.
Neutrophil Elastase-Mediated Pro-inflammatory Signaling
Neutrophil elastase can directly and indirectly activate multiple signaling pathways that contribute to inflammation:
-
Activation of Pro-inflammatory Cytokines: NE can cleave and activate pro-inflammatory cytokines such as pro-Interleukin-1β (pro-IL-1β) into its active form, IL-1β, a key mediator of inflammation in arthritis.[5]
-
Induction of Chemokine Expression: NE can stimulate airway epithelial cells to upregulate the expression of chemokines like CXCL8 (IL-8), which is a potent neutrophil chemoattractant, thus creating a positive feedback loop for neutrophil recruitment and inflammation.[6]
-
NF-κB Signaling: Neutrophil elastase can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
PKCδ → ROS → TACE → TNF-α Signaling Cascade: In airway epithelial cells, NE has been shown to activate a signaling cascade involving Protein Kinase Cδ (PKCδ), leading to the production of Reactive Oxygen Species (ROS). ROS then activates TNF-α Converting Enzyme (TACE), which cleaves membrane-bound pro-TNF-α to release soluble TNF-α, a major inflammatory cytokine. This pathway further downstream activates ERK1/2 and the transcription factor Sp1 to induce the expression of genes like MUC1.[5][7]
Visualization of Signaling Pathways
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on inflammatory diseases.
In Vitro Neutrophil Elastase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds like this compound against neutrophil elastase.
Experimental Workflow
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)
-
This compound (or other test inhibitors)
-
Known neutrophil elastase inhibitor (e.g., Sivelestat) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted compound or control to the wells of the 96-well plate.
-
Add 50 µL of diluted neutrophil elastase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically for 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
This protocol outlines the induction of arthritis in rats and the subsequent evaluation of the therapeutic efficacy of orally administered this compound.[2][8][9][10]
Experimental Workflow
Materials:
-
Female Lewis or Dark Agouti rats (6-8 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Dexamethasone or Methotrexate)
-
Plethysmometer or calipers for paw volume measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with 100-200 µL of an emulsion containing type II collagen (1-2 mg/mL) and CFA or IFA.
-
On day 7, administer a booster injection of collagen in IFA.
-
-
Monitoring and Treatment:
-
Monitor the rats daily for the onset of arthritis, which typically occurs between days 10 and 14 post-primary immunization.
-
Once arthritis is established (clinical score > 1), randomize the animals into treatment groups.
-
Administer this compound orally once daily at various dose levels. Include a vehicle control group and a positive control group.
-
-
Assessment of Disease Severity:
-
Clinical Score: Score each paw daily on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = ankylosis and loss of function). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or calipers.
-
-
Terminal Analysis:
-
At the end of the study (e.g., day 28), euthanize the animals and collect blood for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.
-
Collect hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Conclusion
This compound is a potent neutrophil elastase inhibitor with demonstrated anti-inflammatory efficacy in a preclinical model of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of a key inflammatory protease, makes it a compelling candidate for further investigation in a range of inflammatory diseases. The information provided in this technical guide, including the outlined signaling pathways and experimental protocols, is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other neutrophil elastase inhibitors. Further studies are warranted to establish a clear dose-response relationship and to elucidate the full pharmacokinetic and pharmacodynamic profile of this promising compound.
References
- 1. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of anti-inflammatory drugs on type II collagen induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDL-101146 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. maokangbio.com [maokangbio.com]
- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histopathological Changes in Three Variations of Wistar Rat Adjuvant-Induced Arthritis Model - IJPRS [ijprs.com]
- 10. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of Mdl 101146, a Pancreatic Elastase Inhibitor
For Research Use Only.
Abstract
These application notes provide detailed protocols for the in vitro characterization of Mdl 101146, a dipeptide compound identified as a potent inhibitor of pancreatic elastase.[1] Pancreatic elastase is a serine protease crucial for the digestion of proteins. Its dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. The following protocols describe a robust spectrophotometric assay for determining the inhibitory activity of this compound on porcine pancreatic elastase, a commonly used model in drug discovery.
Introduction
This compound is an organic compound belonging to the class of dipeptides and is known to act as an antagonist and inhibitor of pancreatic elastase.[1] Understanding the potency and mechanism of action of such inhibitors is fundamental for drug development. In vitro assays are the cornerstone of this characterization, providing quantitative data on the compound's efficacy. The primary assay described herein utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760) to measure elastase activity.[2][3] Hydrolysis of this substrate by elastase releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm.[1] The rate of p-nitroaniline formation is directly proportional to the elastase activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency (e.g., IC50).
Data Presentation
The inhibitory activity of this compound and other reference compounds against pancreatic elastase can be quantified and summarized. The following table provides a template for presenting such data.
| Compound | Target Enzyme | Substrate | Assay Principle | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric (410 nm) | Data to be determined | Data to be determined | Data to be determined |
| Sivelestat | Human Neutrophil Elastase | Fluorogenic Peptide Substrate | Fluorometric | Reference Value | Reference Value | Competitive |
| α1-Antitrypsin | Pancreatic and Neutrophil Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometric (410 nm) | Reference Value | Reference Value | Irreversible |
Note: IC50 and Ki values are dependent on experimental conditions. Reference values for control compounds should be established in-house.
Experimental Protocols
Materials and Reagents
-
Porcine Pancreatic Elastase (e.g., Sigma-Aldrich, Cat. No. E0127)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate, e.g., Sigma-Aldrich, Cat. No. S4760)[2][3]
-
This compound (Test Compound)
-
Reference Inhibitor (e.g., Sivelestat, α1-Antitrypsin)
-
Tris-HCl Buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 410 nm
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic elastase in Tris-HCl buffer. Immediately before use, dilute the stock solution further in Tris-HCl buffer to achieve a working concentration that yields a linear rate of substrate hydrolysis of 0.02-0.04 ΔA/minute.[1]
-
Substrate Stock Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in DMSO at a concentration of 10 mM.[4]
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
Pancreatic Elastase Inhibition Assay Protocol
-
Assay Plate Preparation:
-
Add 20 µL of the diluted test compound (this compound) or reference inhibitor to the appropriate wells of a 96-well plate.
-
For the positive control (100% enzyme activity), add 20 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.
-
For the negative control (no enzyme activity), add 20 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 160 µL of the diluted porcine pancreatic elastase solution to all wells except the negative control.
-
To the negative control wells, add 160 µL of assay buffer.
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.
-
-
Measurement of Absorbance:
-
Immediately begin measuring the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader set to 25°C.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following equation: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Caption: Mechanism of Pancreatic Elastase Inhibition.
Caption: Pancreatic Elastase Inhibition Assay Workflow.
References
Application Notes and Protocols for MDL 101,146 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 101,146 is a potent, orally active inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the tissue destruction associated with various inflammatory diseases. These application notes provide an overview of the use of MDL 101,146 in a preclinical animal model of rheumatoid arthritis, including quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
MDL 101,146 is a dipeptide that acts as an inhibitor of human neutrophil elastase, with a reported Ki value of 25 nM.[1] It also demonstrates inhibitory activity against rat neutrophil elastase with a Ki of 18 nM.[1] By inhibiting neutrophil elastase, MDL 101,146 can mitigate the downstream inflammatory effects and tissue damage mediated by this enzyme.
Data Presentation
The following table summarizes the quantitative data from an in vivo study of MDL 101,146 in a rat model of collagen-induced arthritis.
| Animal Model | Treatment | Dosage | Route of Administration | Key Findings |
| Collagen-Induced Arthritis in Rats | MDL 101,146 | 200 mg/kg/day | Oral | Significantly inhibited the severity of arthritis, as measured by a reduction in clinical score and joint swelling. Histological analysis revealed a bone and cartilage sparing effect in the tibio-tarsal joint.[1][2] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol is based on the study by Janusz and Durham (1997) and general protocols for CIA induction.
a. Materials:
-
MDL 101,146
-
Vehicle for oral administration (e.g., methylcellulose)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring joint swelling
-
Histology equipment and reagents
b. Animal Model:
-
Female DA (Dark Agouti) rats are a suitable strain for this model.
c. Experimental Procedure:
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.
-
On day 0, immunize female DA rats with the collagen-CFA emulsion via intradermal injection at the base of the tail.
-
On day 7, provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment with MDL 101,146:
-
Prepare a suspension of MDL 101,146 in a suitable vehicle for oral administration.
-
Beginning at the onset of clinical signs of arthritis, administer MDL 101,146 orally at a dosage of 200 mg/kg/day.[1]
-
A control group should receive the vehicle alone.
-
-
Assessment of Arthritis:
-
Clinical Score: Monitor the rats daily for clinical signs of arthritis in each paw, using a scoring system (e.g., 0 = no signs, 1 = erythema and mild swelling, 2 = moderate swelling, 3 = severe swelling and/or ankylosis). The maximum score per animal would be 12.
-
Joint Swelling: Measure the thickness of the affected joints (e.g., ankle) using calipers at regular intervals.
-
Histological Evaluation: At the end of the study, sacrifice the animals and collect the affected joints. Process the joints for histological analysis to assess bone degradation, cartilage damage, and inflammatory cell infiltration.
-
General Protocol for Oral Administration in Rodents
For studies requiring voluntary oral administration, the following method can be adapted.
a. Materials:
-
MDL 101,146
-
Gelatin
-
Sweetener (e.g., sucralose)
-
Flavoring (e.g., strawberry essence)
-
Vehicle for dissolving MDL 101,146 (e.g., DMSO, PEG300)
b. Procedure:
-
Jelly Preparation:
-
Prepare a gelatin-based jelly containing a sweetener and flavoring to make it palatable for the animals.
-
Dissolve the MDL 101,146 in a suitable vehicle and incorporate it into the jelly mixture at the desired concentration.
-
-
Training:
-
Acclimatize the animals to the jelly by offering them small amounts of the drug-free jelly for several days.
-
-
Dosing:
-
Provide the animals with a pre-weighed amount of the MDL 101,146-containing jelly to ensure accurate dosing.
-
Observe the animals to ensure they consume the entire dose.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by neutrophil elastase and a general workflow for an in vivo study with MDL 101,146.
Caption: Signaling pathways modulated by Neutrophil Elastase.
Caption: Experimental workflow for in vivo studies of MDL 101,146.
References
Application Notes and Protocols for MDL 101,146 Administration in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 101,146 is a dipeptide that functions as a pancreatic elastase inhibitor.[1] Pancreatic elastase is a serine protease produced in the acinar cells of the pancreas and plays a role in the digestion of proteins.[2][3] Imbalances in elastase activity have been implicated in various pathological conditions, and inhibitors of this enzyme are being investigated for their therapeutic potential. Notably, the inhibition of pancreatic elastase has been shown to promote the proliferation of pancreatic β-cells, suggesting a potential therapeutic avenue for diabetes.[4][5] This document provides a detailed, albeit generalized, protocol for the administration of MDL 101,146 in hamster models, based on available data for similar pancreatic elastase inhibitors in other rodent models. It is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Data Presentation: Summary of In Vivo Studies with Pancreatic Elastase Inhibitors in Rodent Models
Due to the limited availability of public data on the in vivo administration of MDL 101,146, the following table summarizes key parameters from studies on other pancreatic elastase inhibitors in rat models. This information can be used as a starting point for designing experiments with MDL 101,146 in hamsters, with the understanding that optimization will be necessary.
| Inhibitor | Animal Model | Administration Route | Dosage | Therapeutic Application | Reference |
| Glutaryl-trialanine-ethylamide | Wistar Rats | Intraperitoneal | 20 mg (prophylactic) | Acute Pancreatitis | [1] |
| Trifluoroacetyl-L-lysyl-L-alaninanilide hydrochloride | Wistar Rats | Intravenous Infusion | 30 mg/kg/hr | Acute Pancreatitis | [6] |
| Telaprevir | Mice | Not specified | Not specified | Diabetes (β-cell regeneration) | [4] |
Experimental Protocols
The following is a generalized protocol for the administration of MDL 101,146 to hamster models. It is crucial to note that this protocol is a template and requires optimization for the specific experimental goals, hamster strain, and the physicochemical properties of MDL 101,146.
Animal Model
-
Species: Syrian Hamster (Mesocricetus auratus)
-
Age and Weight: Specify the age and weight range of the hamsters to be used, ensuring consistency across experimental groups.
-
Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity. Allow for an acclimation period of at least one week before the start of the experiment.
-
Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Drug Preparation
-
Solubility and Formulation: The solubility of MDL 101,146 in common vehicles must be determined. For many small molecules with poor aqueous solubility, formulation strategies such as the use of amorphous solid dispersions, cyclodextrins, or lipid-based formulations may be necessary to enhance solubility and bioavailability for in vivo administration.[7][8][9]
-
Initial Solubility Testing: Test solubility in sterile water, saline, phosphate-buffered saline (PBS), and vehicles containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL.
-
Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume and should not interfere with the experimental outcomes.
-
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of MDL 101,146.
-
Dissolve in the chosen vehicle. If using a solubilizing agent like DMSO, ensure the final concentration in the dosing solution is minimal to avoid toxicity.
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter for parenteral administration.
-
Administration
-
Route of Administration: Based on studies with other pancreatic elastase inhibitors, intraperitoneal (IP) or intravenous (IV) administration are potential routes.[1][6] The choice will depend on the desired pharmacokinetic profile.
-
Intraperitoneal (IP) Injection:
-
Restrain the hamster appropriately.
-
Inject the MDL 101,146 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
The injection volume should be appropriate for the size of the hamster (typically up to 5 ml/kg).
-
-
Intravenous (IV) Injection/Infusion:
-
This route requires more technical skill and appropriate animal handling facilities.
-
The lateral saphenous vein or the jugular vein (with catheterization for continuous infusion) can be used.
-
For a bolus injection, the volume should be small (e.g., up to 2 ml/kg). For continuous infusion, a programmable syringe pump is required.
-
-
-
Dosage: The optimal dosage of MDL 101,146 needs to be determined through dose-ranging studies. Based on data from other elastase inhibitors, a starting point could be in the range of 10-50 mg/kg.[1][6]
Sample Collection and Analysis
-
Blood Sampling: Blood samples can be collected at various time points post-administration to determine the pharmacokinetic profile of MDL 101,146. The retro-orbital sinus or saphenous vein are common sites for blood collection in hamsters.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., pancreas, liver, kidney) for pharmacodynamic, histological, or molecular analysis.
Mandatory Visualizations
Signaling Pathway
Caption: Potential signaling pathway of MDL 101,146.
Experimental Workflow
Caption: Generalized experimental workflow for MDL 101,146 in hamsters.
References
- 1. Effect of new oligopeptide inhibitors of elastase on acute experimental pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic elastase - Wikipedia [en.wikipedia.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Excess pancreatic elastase alters acinar-to-β-cell communication by impairing the mechano-signaling and the PAR2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protective effect of a pancreatic elastase inhibitor against a variety of acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: HNE-Induced Hemorrhage Model and the Therapeutic Potential of Mdl 101146
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2][3][4] Secondary brain injury, initiated by the initial bleed and the subsequent release of cytotoxic factors, plays a crucial role in the overall pathology. One key mediator of this secondary injury is 4-hydroxynonenal (HNE), a highly reactive aldehyde produced from the peroxidation of lipids in cell membranes.[5] HNE is a potent neurotoxin that contributes to neuronal apoptosis, oxidative stress, and neuroinflammation.[5]
This document outlines a preclinical model for studying HNE-induced neuronal injury and hemorrhage. It further details the application of Mdl 101146 (also known as Calpain Inhibitor III or MDL-28170), a potent and cell-permeable calpain inhibitor, as a potential neuroprotective agent in this model.[6][7][8] Calpains are calcium-activated neutral proteases that, when over-activated, contribute to the degradation of essential cellular proteins and ultimately lead to cell death.[7] Given that HNE can disrupt calcium homeostasis, inhibiting calpain activity presents a promising therapeutic strategy.
HNE-Induced Signaling Pathways
HNE triggers a cascade of detrimental signaling events within neurons, leading to apoptosis and cellular dysfunction. Key pathways affected by HNE include the induction of oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic proteins.
Caption: HNE-induced cell death pathway and the inhibitory action of this compound.
Experimental Protocols
HNE-Induced Intracerebral Hemorrhage Model in Rodents
This protocol describes the direct intracerebral administration of HNE to model the localized neurotoxicity and microhemorrhages associated with ICH.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
4-hydroxynonenal (HNE)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum or cortex). Coordinates should be determined based on a rat brain atlas.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse a solution of HNE (e.g., 10 nmol in 2 µL of sterile saline) over 5 minutes. A control group should receive a vehicle (sterile saline) injection.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal during recovery from anesthesia.
Administration of this compound
This compound is a cell-permeable calpain inhibitor that can be administered systemically.[6][7][8]
Materials:
-
This compound (Calpain Inhibitor III)
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a stock solution of this compound in DMSO.[6]
-
For injection, dilute the stock solution in the vehicle to the desired final concentration.
-
Administer this compound via IP injection at a dose of 50 mg/kg.[8]
-
The first dose can be administered either as a pretreatment (e.g., 1 hour before HNE injection) or post-treatment (e.g., 1-3 hours after HNE injection) to assess both prophylactic and therapeutic effects.
-
Subsequent doses can be administered at timed intervals (e.g., every 12 or 24 hours) as required by the experimental design.
Quantification of Hemorrhage and Neuronal Damage
a. Hemorrhage Volume Assessment:
-
At a predetermined time point (e.g., 24 or 48 hours post-HNE injection), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brains and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally on a cryostat.
-
Hemorrhage volume can be estimated using the ABC/2 method on serial brain sections.[9][10] This method provides a rapid estimation of the hematoma volume.[9][10]
b. Neurological Deficit Scoring:
-
Perform behavioral tests (e.g., modified Neurological Severity Score, cylinder test) at baseline and at various time points post-surgery to assess functional deficits.
c. Histological Analysis:
-
Perform Nissl staining to visualize neuronal morphology and identify areas of neuronal loss.
-
Use TUNEL staining to detect apoptotic cells.
-
Immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.
Experimental Workflow
The following diagram illustrates the experimental workflow from animal preparation to data analysis.
Caption: Overview of the experimental workflow.
Data Presentation
The following tables present hypothetical quantitative data from a study investigating the effect of this compound in the HNE-induced hemorrhage model.
Table 1: Hemorrhage Volume and Neurological Deficit Scores
| Treatment Group | Hemorrhage Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |
| Vehicle Control | 0.5 ± 0.2 | 1.2 ± 0.5 |
| HNE + Vehicle | 12.8 ± 3.1 | 8.5 ± 1.8 |
| HNE + this compound | 6.2 ± 2.5 | 4.1 ± 1.2 |
*p < 0.05 compared to HNE + Vehicle group
Table 2: Quantification of Neuronal Damage
| Treatment Group | Nissl-Positive Cells (cells/mm²) (Mean ± SD) | TUNEL-Positive Cells (cells/mm²) (Mean ± SD) |
| Vehicle Control | 450 ± 35 | 5 ± 2 |
| HNE + Vehicle | 180 ± 28 | 95 ± 15 |
| HNE + this compound | 350 ± 32 | 25 ± 8 |
*p < 0.05 compared to HNE + Vehicle group
Conclusion
The HNE-induced hemorrhage model provides a valuable tool for investigating the mechanisms of secondary brain injury in ICH and for screening potential neuroprotective compounds. The calpain inhibitor this compound demonstrates significant therapeutic potential in this model by reducing hemorrhage volume, improving neurological outcomes, and attenuating neuronal cell death. These findings suggest that targeting calpain-mediated proteolysis is a promising strategy for the treatment of intracerebral hemorrhage. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to evaluate its efficacy in more chronic models of ICH.
References
- 1. anest.ufl.edu [anest.ufl.edu]
- 2. Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acute management of intracerebral hemorrhage: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. litfl.com [litfl.com]
Application Notes and Protocols: Synthesis and Characterization of MDL 101146
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 101146 is a potent, synthetic dipeptide inhibitor of pancreatic elastase, a serine protease implicated in various inflammatory diseases. Its structure features a peptidyl backbone and a reactive trifluoromethyl ketone moiety, which is key to its inhibitory mechanism. These application notes provide a comprehensive overview of the plausible synthesis and characterization methods for this compound, based on established principles of peptide chemistry and analysis of fluorinated compounds. Detailed protocols for a potential synthetic route and standard characterization techniques are provided to guide researchers in the preparation and validation of this and similar compounds.
Introduction
This compound, with the systematic IUPAC name (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide, is a complex organic molecule designed to target and inhibit pancreatic elastase. The trifluoromethyl ketone group acts as a transition-state analog, forming a stable hemiacetal with the active site serine of the enzyme. This document outlines a potential multi-step solution-phase synthesis and the analytical methods required for its characterization.
Chemical Information
| Property | Value |
| IUPAC Name | (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
| Molecular Formula | C₂₉H₃₇F₅N₄O₆ |
| Molecular Weight | 632.62 g/mol |
| SMILES | CC(C)--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)C(F)(F)F |
Synthesis of this compound
The synthesis of this compound can be approached through a convergent solution-phase peptide coupling strategy. This involves the synthesis of three key fragments: the N-terminal aromatic morpholine amide, the central dipeptide core, and the C-terminal trifluoromethyl ketone moiety.
Logical Workflow for the Synthesis of this compound
Caption: Proposed convergent synthetic workflow for this compound.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
4-(Morpholine-4-carbonyl)benzoic acid
-
Boc-L-Valine
-
L-Proline methyl ester hydrochloride
-
N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Dess-Martin periodinane
-
Standard workup and purification reagents.
Procedure:
-
Synthesis of the N-terminal Dipeptide: a. Dissolve Boc-L-Valine (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir the reaction mixture at room temperature for 4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, perform an aqueous workup and extract the product with ethyl acetate. e. Purify the crude product by flash chromatography to yield Boc-Val-Pro-OMe. f. Saponify the methyl ester using LiOH in a THF/water mixture. g. Acidify and extract to obtain Boc-Val-Pro-OH.
-
Coupling with the Aromatic Moiety: a. Dissolve Boc-Val-Pro-OH (1.0 eq), 4-(morpholine-4-carbonyl)aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir at room temperature overnight. c. Work up and purify as in step 1d-1e to obtain the protected N-terminal fragment.
-
Preparation of the C-terminal Trifluoromethyl Ketone: a. Dissolve N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol (1.0 eq) in DCM. b. Add Dess-Martin periodinane (1.2 eq) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2 hours. d. Quench the reaction with a saturated solution of sodium thiosulfate. e. Extract the product and purify by chromatography to yield the N-Boc protected trifluoromethyl ketone. f. Deprotect the Boc group using a 1:1 mixture of TFA and DCM for 1 hour. g. Remove the solvent and TFA under reduced pressure to obtain the amine salt.
-
Final Fragment Coupling: a. Deprotect the N-terminal fragment from step 2 using TFA/DCM. b. Couple the deprotected N-terminal fragment with the C-terminal amine salt from step 3f using HATU and DIPEA in DMF. c. Stir the reaction at room temperature overnight. d. Perform an aqueous workup and extract the final product. e. Purify the crude this compound by preparative reverse-phase HPLC.
Characterization of this compound
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
System: Agilent 1260 Infinity II or similar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Expected Outcome: A single major peak indicating the purity of the compound.
Mass Spectrometry (MS)
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrument: Waters Xevo G2-XS QTof or similar.
-
Sample Preparation: Dissolve a small amount of the purified compound in methanol or acetonitrile.
-
Analysis: Infuse the sample directly or analyze the eluent from the HPLC.
-
Expected m/z: [M+H]⁺ at approximately 633.27.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Instrument: Bruker Avance III 500 MHz or similar.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR. 2D experiments such as COSY and HSQC can be used for full structural elucidation.
-
Expected ¹H NMR Features: Resonances corresponding to the aliphatic protons of the valine and proline residues, aromatic protons, morpholine protons, and the characteristic upfield shifted protons of the C-terminal fragment.
-
Expected ¹⁹F NMR Features: Resonances for the -CF₂- and -CF₃ groups.
| Technique | Parameter | Expected Result |
| HPLC | Purity | >95% |
| MS (ESI+) | [M+H]⁺ | ~633.27 m/z |
| ¹H NMR | Chemical Shifts | Characteristic peaks for peptide and aromatic protons |
| ¹³C NMR | Chemical Shifts | Peaks corresponding to carbonyls, aromatic, and aliphatic carbons |
| ¹⁹F NMR | Chemical Shifts | Resonances for CF₂ and CF₃ groups |
Mechanism of Action: Elastase Inhibition
This compound acts as a competitive, slow-binding inhibitor of pancreatic elastase. The trifluoromethyl ketone moiety is an electrophilic "warhead" that mimics the tetrahedral transition state of peptide bond hydrolysis.
Signaling Pathway of Elastase Inhibition by this compound
Caption: Inhibition of elastase by this compound via hemiacetal formation.
Conclusion
The synthesis and characterization of this compound require a multi-step approach involving advanced organic synthesis techniques and thorough analytical validation. The protocols provided herein offer a robust framework for researchers to produce and characterize this potent elastase inhibitor. The detailed methodologies for synthesis, purification, and characterization are crucial for ensuring the quality and reliability of the compound for further biological and pharmacological studies.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Mdl 101146
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdl 101146 is a dipeptide that functions as an inhibitor of pancreatic elastase. Emerging research has implicated extracellular proteases, particularly neutrophil and microglial elastase, in the pathophysiology of neurodegenerative conditions and acute brain injury.[1][2][3] These enzymes contribute to neuronal cell death, inflammation, and disruption of the blood-brain barrier following ischemic stroke and traumatic brain injury.[4][5] Therefore, inhibiting elastase activity presents a promising therapeutic strategy for neuroprotection.
These application notes provide a framework for evaluating the efficacy of this compound in relevant cell-based models. The protocols detailed below describe methods to quantify the inhibitory effect of this compound on elastase activity and to assess its neuroprotective potential against excitotoxicity and oxidative stress, two key mechanisms of neuronal cell death.
Data Presentation
The following tables present representative data to illustrate the expected outcomes from the described assays.
Table 1: Inhibition of Neutrophil Elastase Activity by this compound
| This compound Concentration (µM) | Elastase Activity (% of Control) | Standard Deviation |
| 0.1 | 95.2 | 4.8 |
| 1 | 75.8 | 6.2 |
| 10 | 45.1 | 3.9 |
| 50 | 15.3 | 2.1 |
| 100 | 5.6 | 1.5 |
| IC50 (µM) | 8.7 |
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 5.1 |
| Glutamate (100 µM) | 48.2 | 4.5 |
| This compound (10 µM) + Glutamate | 65.7 | 3.8 |
| This compound (50 µM) + Glutamate | 82.4 | 4.1 |
| This compound (100 µM) | 98.9 | 5.3 |
Table 3: Reduction of Oxidative Stress by this compound in Primary Cortical Neurons
| Treatment | Intracellular ROS (RFU) | Standard Deviation |
| Vehicle Control | 1250 | 150 |
| H2O2 (200 µM) | 8750 | 620 |
| This compound (10 µM) + H2O2 | 6300 | 480 |
| This compound (50 µM) + H2O2 | 3100 | 290 |
| This compound (100 µM) | 1350 | 180 |
Experimental Protocols
Neutrophil Elastase Inhibitor Screening Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
NE Fluorometric Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)
-
This compound
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 380/460 nm)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations to be tested.
-
Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include wells for a vehicle control (buffer with solvent) and a positive control inhibitor.
-
Prepare a working solution of Human Neutrophil Elastase in Assay Buffer.
-
Add 40 µL of the elastase solution to each well containing the test compound, vehicle, or positive control.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a working solution of the NE fluorometric substrate in Assay Buffer.
-
Add 40 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes at 37°C using a microplate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells or primary cortical neurons
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control group.
-
Induce excitotoxicity by adding a final concentration of 100 µM glutamate to the appropriate wells. Maintain a control group with no glutamate treatment.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the effect of this compound on intracellular ROS levels induced by an oxidative stressor.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Cell culture medium
-
Hydrogen peroxide (H2O2)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding a final concentration of 200 µM H2O2 to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader.
-
Quantify the relative fluorescence units (RFU) as an indicator of intracellular ROS levels.
Visualizations
Caption: Role of Elastase in Neuronal Injury and the Point of Intervention for this compound.
References
- 1. Neutrophil elastase mediates acute pathogenesis and is a determinant of long-term behavioral recovery after traumatic injury to the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Extracellular proteases and neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase mediates acute pathogenesis and is a determinant of long-term behavioral recovery after traumatic injury to the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase inhibitor prevents ischemic brain damage via reduction of vasogenic edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Delivery of Dipeptide Elastase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for preclinical data on MDL 101146 did not yield specific information regarding its delivery methods, formulation, pharmacokinetics, or experimental protocols. The following application notes and protocols are therefore based on general knowledge and best practices for the preclinical development of dipeptide elastase inhibitors and other peptide-based therapeutics.
Introduction to Dipeptide Elastase Inhibitors
Dipeptide elastase inhibitors are a class of therapeutic agents that target elastase, a serine protease involved in the degradation of elastin and other extracellular matrix proteins. Overactivity of elastase is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of these inhibitors before they can be considered for clinical trials in humans. A critical aspect of these studies is the development of suitable delivery methods to ensure the drug reaches its target in a stable and active form.
Peptide-based drugs, including dipeptide inhibitors, often face challenges in preclinical development due to their susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body.[1][2] To overcome these hurdles, various formulation and delivery strategies are employed to enhance their stability and bioavailability.[1][][4]
Formulation Strategies for Preclinical Studies
The choice of formulation is critical for the successful preclinical evaluation of a dipeptide elastase inhibitor. The primary goal is to develop a stable formulation that allows for accurate and reproducible dosing.
Common Formulation Approaches:
-
Aqueous Solutions: For initial in vitro and in vivo screening, simple aqueous solutions in buffers (e.g., phosphate-buffered saline, PBS) are often used. These are suitable for intravenous (IV) administration but may not be ideal for other routes due to stability issues.
-
Co-solvents: To improve the solubility of hydrophobic dipeptides, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can be used.
-
Nanoformulations: Encapsulating the dipeptide inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its solubility, and potentially offer targeted delivery.[1][2]
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Cyclization: Cyclizing the peptide can enhance its conformational rigidity and stability against proteases.[4]
-
Table 1: Comparison of Formulation Strategies for Dipeptide Elastase Inhibitors
| Formulation Strategy | Advantages | Disadvantages | Suitable Administration Routes |
| Aqueous Solution | Simple to prepare, suitable for initial screening. | Low stability, rapid clearance. | Intravenous (IV) |
| Co-solvent System | Enhances solubility of hydrophobic compounds. | Potential for toxicity at high concentrations. | IV, Intraperitoneal (IP), Oral (PO) |
| Nanoformulation | Protects from degradation, potential for targeted delivery, improved stability.[1][2] | Complex to prepare and characterize. | IV, Subcutaneous (SC), Inhalation |
| PEGylation | Increased half-life, reduced immunogenicity. | May reduce binding affinity. | IV, SC |
| Cyclization | Enhanced stability and resistance to proteases.[4] | Can be challenging to synthesize. | IV, SC, PO |
Administration Routes in Preclinical Animal Models
The choice of administration route depends on the therapeutic target, the formulation, and the desired pharmacokinetic profile.
-
Intravenous (IV) Injection: Provides 100% bioavailability and is often used in early pharmacokinetic studies to determine clearance and volume of distribution.
-
Subcutaneous (SC) Injection: Often results in slower absorption and a more sustained release profile compared to IV administration.
-
Intraperitoneal (IP) Injection: Commonly used in small animal models for systemic administration, though absorption can be variable.
-
Oral (PO) Gavage: The most convenient route but often challenging for peptides due to enzymatic degradation in the gastrointestinal tract and poor absorption. Formulation strategies like nanoencapsulation or the use of permeation enhancers are often necessary.[4]
-
Inhalation/Intratracheal (IT) Instillation: For lung diseases, direct delivery to the respiratory tract can maximize local drug concentration and minimize systemic side effects.
Table 2: Overview of Administration Routes for Preclinical Studies
| Administration Route | Key Considerations | Animal Models |
| Intravenous (IV) | Rapid onset, precise dose control. | Rodents (tail vein), Rabbits (marginal ear vein), Dogs (cephalic vein) |
| Subcutaneous (SC) | Slower absorption, potential for sustained release. | Rodents (dorsal skin), Rabbits, Dogs |
| Intraperitoneal (IP) | Large surface area for absorption. | Rodents |
| Oral (PO) | Clinically relevant, but challenging for peptides. | Rodents, Dogs |
| Inhalation/Intratracheal (IT) | Targeted lung delivery. | Rodents, larger animals with specialized equipment |
Experimental Protocols
General Protocol for Formulation Preparation (Aqueous Solution)
-
Weighing: Accurately weigh the dipeptide elastase inhibitor powder using an analytical balance.
-
Dissolution: Dissolve the powder in a suitable buffer (e.g., sterile PBS, pH 7.4) to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the formulation at the recommended temperature (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive.
General Protocol for In Vivo Administration (Rodent Model)
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Intravenous (IV) Injection (Tail Vein):
-
Restrain the rodent (e.g., in a restraining device).
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the test article into one of the lateral tail veins.
-
Slowly inject the formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Subcutaneous (SC) Injection:
-
Gently pinch the skin on the dorsal side of the animal to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the formulation into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel therapeutic agent.
Simplified Signaling Pathway of Elastase Inhibition
Caption: Mechanism of action of an elastase inhibitor in preventing tissue damage.
References
- 1. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibitory Constant (Ki) of Mdl 101146
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdl 101146 is a potent, orally active inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[2][3] Upon inflammation, it is released into the extracellular space where it plays a crucial role in the degradation of extracellular matrix proteins such as elastin, collagen, and fibronectin. While essential for host defense against pathogens, unregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.
The inhibitory constant (Ki) is a critical parameter for characterizing the potency of an enzyme inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor to the enzyme.[4] A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor.[4] For this compound, the reported Ki value for human neutrophil elastase is 25 nM.[1]
These application notes provide a detailed protocol for the determination of the Ki of this compound against human neutrophil elastase, including experimental design, data analysis, and interpretation.
Principle of the Assay
The determination of the Ki value for this compound involves measuring its effect on the rate of a reaction catalyzed by human neutrophil elastase. The assay utilizes a specific substrate that, when cleaved by the enzyme, produces a detectable signal, either a color change (colorimetric) or fluorescence (fluorometric). The rate of the reaction is monitored in the absence and presence of varying concentrations of this compound. By analyzing the inhibition data, typically by determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), the Ki can be calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.[1][5]
Signaling Pathway of Neutrophil Elastase
Neutrophil elastase is involved in various signaling pathways that contribute to inflammation and tissue remodeling. Understanding these pathways provides context for the therapeutic targeting of this enzyme.
Experimental Protocols
This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and is suitable for determining the Ki of this compound. A fluorometric assay is described here due to its high sensitivity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Human Neutrophil Elastase (hNE) | Sigma-Aldrich | MAK246C |
| hNE Fluorogenic Substrate | Sigma-Aldrich | MAK246B |
| Assay Buffer | Sigma-Aldrich | MAK246A |
| This compound | MedChemExpress | HY-108453 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well black, flat-bottom microplate | Corning | 3603 |
Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep on ice.
-
Human Neutrophil Elastase (hNE): Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 20 nM).
-
hNE Fluorogenic Substrate: Reconstitute the substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 100 µM).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
Assay Procedure
The following workflow outlines the steps for the enzymatic assay.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Sivelestat (CAS No. 127373-66-4)
Introduction
Sivelestat is a selective and competitive inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory conditions.[1][2] By targeting neutrophil elastase, sivelestat mitigates tissue damage and reduces the inflammatory response.[1] These application notes provide an overview of the experimental design for studying sivelestat, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experiments. Sivelestat has been investigated primarily for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3]
Mechanism of Action
Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins like elastin.[1] This inhibition of neutrophil elastase helps to attenuate the inflammatory cascade and protect tissues from enzyme-mediated damage.[1] Furthermore, studies have indicated that sivelestat may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[3]
Signaling Pathway of Sivelestat in Attenuating Lung Injury
Caption: Sivelestat inhibits neutrophil elastase and the PI3K/AKT/mTOR pathway.
Preclinical Data
In Vitro Efficacy
| Assay Type | Target | Test System | IC50 | Reference |
| Enzyme Inhibition Assay | Porcine Pancreatic Elastase | Fluorescence-based | 2.4 µM | [4] |
| Enzyme Inhibition Assay | Human Pancreatic Elastase | Absorbance-based | 2.3 µM | [4] |
| Enzyme Inhibition Assay | Human Neutrophil Elastase | - | 0.06 µM | [5] |
In Vivo Efficacy in an Animal Model of Psoriasis
A study utilizing an imiquimod-induced psoriasis model in mice demonstrated the topical efficacy of sivelestat.[6][7]
| Treatment Group (1% formulation) | Outcome Measure | Result (Compared to Control) | Reference |
| Sivelestat Cream | mPASI Index | 50% decrease | [6][7] |
| Sivelestat Ointment | mPASI Index | 36% decrease | [6][7] |
| Sivelestat (Cream and Ointment) | Epidermal Thickness | 2.4–3.6 times lower | [6][7] |
| Sivelestat (Cream and Ointment) | CD3+ Cells in Skin | 1.8–2.2 times lower | [6][7] |
| Sivelestat (Cream and Ointment) | Ki-67+ Cells in Skin | 2.3–2.9 times lower | [6][7] |
Clinical Data
A meta-analysis of clinical trials assessing the efficacy of sivelestat in patients with ALI/ARDS revealed the following outcomes.[8]
| Outcome Measure | Effect of Sivelestat (Compared to Control) | Statistical Significance (p-value) | Reference |
| 28–30 Day Mortality | Reduced (RR = 0.81) | p = 0.03 | [8] |
| Incidence of Adverse Events | Reduced (RR = 0.91) | p = 0.01 | [8] |
| Mechanical Ventilation Time | Shortened (SMD = -0.32) | p = 0.02 | [8] |
| ICU Stays | Shortened (SMD = -0.72) | p < 0.00001 | [8] |
| Ventilation-Free Days | Increased (MD = 3.57) | p < 0.00001 | [8] |
| Oxygenation Index (PaO2/FiO2) on Day 3 | Improved (SMD = 0.88) | p = 0.0004 | [8] |
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol describes the induction of ALI in a rat model using LPS to evaluate the therapeutic effects of sivelestat.
Experimental Workflow for In Vivo ALI Model
Caption: Workflow for evaluating sivelestat in an LPS-induced ALI animal model.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat sodium hydrate
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Histology reagents (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into three groups: Control, LPS, and LPS + Sivelestat.
-
ALI Induction:
-
Anesthetize the rats.
-
Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline to the LPS and LPS + Sivelestat groups. The control group receives sterile saline only.
-
-
Sivelestat Administration:
-
At a designated time point post-LPS administration (e.g., 1 hour), intravenously administer sivelestat (e.g., 10 mg/kg) to the LPS + Sivelestat group.
-
-
Sample Collection (24-48 hours post-LPS):
-
Anesthetize the animals and collect blood samples via cardiac puncture.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Euthanize the animals and collect lung tissues.
-
-
Analysis:
-
Lung Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury.
-
BAL Fluid Analysis: Centrifuge the BAL fluid and analyze the supernatant for inflammatory markers (e.g., TNF-α, IL-6) using ELISA kits. Count the total and differential cells in the cell pellet.
-
Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of inflammatory genes (e.g., ICAM-1, VCAM-1) via RT-qPCR.[2]
-
Protocol 2: In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of sivelestat against human neutrophil elastase.
Materials:
-
Human neutrophil elastase
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Sivelestat
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sivelestat in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of sivelestat in assay buffer.
-
Prepare solutions of human neutrophil elastase and the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
Add the sivelestat dilutions to the wells of the 96-well plate. Include wells with buffer only (negative control) and wells with sivelestat solvent (vehicle control).
-
Add human neutrophil elastase to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (Excitation/Emission ~380/460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of sivelestat.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the sivelestat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Analysis
This protocol details the analysis of key protein phosphorylation in the PI3K/AKT/mTOR pathway in lung tissue from the in vivo ALI model.
Materials:
-
Lung tissue homogenates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize lung tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.
References
- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mdl 101146 (Dolasetron) Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Mdl 101146, also known as Dolasetron. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (Dolasetron)?
This compound is a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its therapeutic effect as an antiemetic is primarily mediated through the blockade of these receptors in the peripheral and central nervous systems. Dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.[3]
Q2: What are the known primary off-target effects of this compound and its active metabolite, hydrodolasetron?
The most significant off-target effects of this compound and hydrodolasetron are on cardiac ion channels. Specifically, they have been shown to block voltage-gated sodium (Na+) and potassium (K+) channels, which can affect cardiac conduction.[3][4]
Q3: Is there quantitative data available on the interaction of this compound (Dolasetron) and hydrodolasetron with cardiac ion channels?
Yes, in vitro studies have determined the half-maximal inhibitory concentrations (IC50) for the blockade of human cardiac sodium channels (hH1) and the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Table 1: Inhibitory Activity of Dolasetron and Hydrodolasetron on Cardiac Ion Channels
| Compound | Target Ion Channel | IC50 (µM) |
| Dolasetron | hH1 (Sodium Channel) | 38.0 |
| Hydrodolasetron (MDL 74,156) | hH1 (Sodium Channel) | 8.5 |
| Dolasetron | hERG (Potassium Channel) | 5.95 |
| Hydrodolasetron (MDL 74,156) | hERG (Potassium Channel) | 12.1 |
Q4: Does this compound have significant affinity for other neurotransmitter receptors?
Studies have shown that this compound (Dolasetron) has a low affinity for dopamine receptors and does not exhibit significant activity at other serotonin receptor subtypes besides the 5-HT3 receptor.[1][2][5] The active metabolite, hydrodolasetron, is noted for its selective affinity for the 5-HT3 receptor.[3] In contrast, the related compound ondansetron has been reported to show some affinity for 5-HT4, 5-HT1B, 5-HT1C, α1-adrenergic, and opioid μ receptors.[3]
Q5: Can this compound contribute to serotonin syndrome?
While this compound itself does not have broad activity across serotonin receptors, co-administration with other serotonergic drugs (e.g., SSRIs, SNRIs, MAOIs) can increase the risk of serotonin syndrome.[6] This is a pharmacodynamic drug interaction rather than a direct off-target effect of this compound on multiple serotonin receptors.
Troubleshooting Guides
Issue 1: Unexpected cardiovascular effects observed in in vivo experiments (e.g., ECG abnormalities).
-
Possible Cause: Blockade of cardiac sodium and hERG potassium channels by this compound and its active metabolite, hydrodolasetron. This can lead to prolongation of the PR, QRS, and QTc intervals on an electrocardiogram.[3][4]
-
Troubleshooting Steps:
-
Review Dosing: Ensure the administered dose is within the recommended therapeutic range. The cardiac ion channel effects are dose-dependent.
-
Monitor ECG: If conducting in vivo studies, perform baseline and post-administration ECG monitoring to quantify any changes in cardiac conduction intervals.
-
Consider Metabolite Activity: Be aware that the active metabolite, hydrodolasetron, has a longer half-life than the parent compound and is a potent blocker of cardiac sodium channels.
-
Control for Confounding Factors: In animal models, ensure that physiological parameters such as body temperature and electrolyte levels are within the normal range, as these can influence cardiac electrophysiology.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Off-target effects on endogenous ion channels in the cell line being used, or potential interactions with other components of the assay medium.
-
Troubleshooting Steps:
-
Characterize Cell Line: Determine if the cell line used in your experiments expresses endogenous voltage-gated sodium or potassium channels that could be affected by this compound.
-
Use Appropriate Controls: Include vehicle-only controls and consider using a positive control known to modulate the off-target of concern (e.g., a known sodium channel blocker).
-
Assay Specificity: If possible, use a more specific readout for your primary target to minimize the influence of off-target effects. For example, if studying 5-HT3 receptor signaling, use a specific downstream marker that is not known to be affected by changes in cellular ion flux.
-
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for hERG Potassium Channel Blockade
This protocol provides a general methodology for assessing the inhibitory effect of a compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
-
Cell Culture: Culture cells stably expressing the hERG channel in appropriate media and conditions. Plate cells onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Establish a stable baseline current in the external solution.
-
Perfuse the cells with increasing concentrations of the test compound (e.g., this compound or hydrodolasetron) and record the current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
Normalize the current at each compound concentration to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
2. Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound therapeutic and off-target signaling pathways.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. porsolt.com [porsolt.com]
- 5. Dolasetron - Wikipedia [en.wikipedia.org]
- 6. reference.medscape.com [reference.medscape.com]
Mdl 101146 experimental variability and solutions
Notice: Information regarding "Mdl 101146" is not available in the public domain. The following content is a generalized template demonstrating the structure and type of information that would be provided for a known experimental compound. The specific details, protocols, and pathways are illustrative and should not be used for actual experimental work with any compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound X (Illustrative)?
A1: Compound X is a potent and selective inhibitor of the kinase XYZ, which plays a critical role in the ABC signaling pathway. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream targets, leading to the modulation of cellular processes such as proliferation and survival.
Q2: What are the recommended storage conditions for Compound X?
A2: For optimal stability, Compound X should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the typical effective concentration range for in vitro experiments?
A3: The effective concentration of Compound X can vary depending on the cell line and experimental conditions. However, a general starting point for in vitro assays is a concentration range of 10 nM to 1 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving a hypothetical Compound X.
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure the true effect of the compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge Effects in Plates | Avoid using the outer wells of microplates as they are more susceptible to evaporation. Fill outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps and ensure consistent timing across all plates and experiments. |
Issue 2: No Observable Effect of the Compound
The lack of a biological response could be due to several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Compound Concentration | Verify the initial stock concentration and perform serial dilutions accurately. Run a wide range of concentrations in a dose-response experiment. |
| Cell Line Insensitivity | Confirm that the target pathway is active in your chosen cell line. Consider using a positive control compound known to elicit a response. |
| Compound Degradation | Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Readout Timing | The effect of the compound may be time-dependent. Perform a time-course experiment to identify the optimal time point for measuring the response. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of a compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathway
Caption: Illustrative signaling pathway showing the inhibitory action of Compound X on Kinase XYZ.
Experimental Workflow
Caption: Workflow for a typical cell viability (MTT) assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental issues.
Technical Support Center: Troubleshooting In Vitro Experiments with MDL 101146
Welcome to the technical support center for MDL 101146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments with this neutrophil elastase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, competitive, and reversible inhibitor of human neutrophil elastase (HNE).[1] Its primary target is neutrophil elastase, a serine protease involved in various inflammatory processes.
Q2: What is the mechanism of action of this compound?
This compound functions by competitively binding to the active site of neutrophil elastase, thereby preventing the enzyme from cleaving its natural substrates. This inhibitory action helps to mitigate the downstream effects of excessive elastase activity. It has a reported Ki (inhibition constant) of 25 nM for human neutrophil elastase.[1]
Q3: What are the common research applications for this compound in vitro?
This compound is frequently used in in vitro studies to investigate the role of neutrophil elastase in various cellular processes and disease models. Common applications include studying inflammatory responses, protease-activated receptor (PAR) signaling, and the degradation of extracellular matrix components.
Q4: How should I prepare a stock solution of this compound?
Q5: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of neutrophil elastase being used. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental setup. Based on its Ki of 25 nM, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for many cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of elastase activity. | This compound Degradation: The compound may have degraded due to improper storage or handling. | Store the stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity. | Ensure your assay buffer has a physiological pH (around 7.4). Run the assay at the optimal temperature for the enzyme (typically 37°C). Verify that your buffer components do not interfere with the inhibitor's activity. | |
| Enzyme Concentration Too High: An excessive concentration of neutrophil elastase may require a higher concentration of the inhibitor to achieve significant inhibition. | Optimize the enzyme concentration in your assay. You should be working within the linear range of the enzyme's activity. | |
| High background signal in the assay. | Autofluorescence of this compound: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay. | Run a control well containing only the assay buffer and this compound at the highest concentration used in your experiment to measure its intrinsic fluorescence. Subtract this background from your experimental readings. |
| Contamination: Bacterial or fungal contamination in your cell cultures or reagents can interfere with the assay. | Use sterile techniques for all cell culture and reagent preparation. Regularly check cultures for contamination. | |
| Precipitation of this compound in culture medium. | Low Solubility: The final concentration of DMSO (from the stock solution) in the culture medium may be too low to keep the compound dissolved, or the compound may have limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your cell culture medium does not exceed a level toxic to your cells (typically <0.5%). If precipitation occurs, try preparing a fresh, lower concentration working stock or using a different solubilizing agent if compatible with your cells. |
| Unexpected cellular effects or off-target activity. | Non-specific Binding: At high concentrations, this compound may interact with other proteins or cellular components. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including control experiments with other, structurally different elastase inhibitors to confirm that the observed effects are specific to elastase inhibition. |
Quantitative Data Summary
Currently, specific quantitative data for this compound, such as solubility in different solvents and IC50 values in various cell lines, are not widely available in the public domain. The most consistently reported value is its inhibition constant.
| Parameter | Value | Target |
| Ki (Inhibition Constant) | 25 nM | Human Neutrophil Elastase |
Researchers are encouraged to determine experimental parameters such as IC50 empirically for their specific assay systems.
Experimental Protocols
Detailed Methodology: In Vitro Neutrophil Elastase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against human neutrophil elastase in a biochemical assay.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare Enzyme Solution: Dilute the Human Neutrophil Elastase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound working solutions to the test wells.
-
Add 10 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells) to the control wells (no inhibitor).
-
Add 20 µL of the diluted Human Neutrophil Elastase solution to all wells except the blank.
-
Add 20 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Neutrophil Elastase Substrate to all wells.
-
Measurement: Immediately measure the absorbance (e.g., at 405 nm for p-nitroanilide-based substrates) in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of Neutrophil Elastase-Mediated PAR2 Activation
References
Technical Support Center: Overcoming Drug Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in their cell line experiments. While the principles discussed are broadly applicable, we will use the hypothetical context of resistance to a compound, "Mdl 101146," to illustrate key concepts and strategies.
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to our lead compound, this compound. How can I confirm this resistance?
A1: The development of drug resistance should be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value for the compound in the resistant cell line indicates acquired resistance.[1] This can be determined using a cell viability assay, such as the MTT or CCK-8 assay.[2]
Q2: What are the common mechanisms of drug resistance in cancer cell lines?
A2: Cancer cells can develop resistance through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[3][4]
-
Alterations in the drug target: Genetic mutations in the target protein can prevent the drug from binding effectively.
-
Activation of alternative signaling pathways: Cells can bypass the effects of a targeted therapy by activating other survival pathways.[5]
-
Enhanced DNA repair mechanisms: Increased capacity to repair DNA damage caused by chemotherapeutic agents can lead to resistance.[4]
-
Inhibition of apoptosis: Upregulation of anti-apoptotic proteins can prevent drug-induced cell death.
Q3: How can I investigate the specific mechanism of resistance in my this compound-resistant cell line?
A3: To identify the resistance mechanism, you can perform a series of experiments:
-
Gene and protein expression analysis: Use qPCR or Western blotting to check for the overexpression of known resistance-related genes, such as MDR1 (which codes for P-gp).[2]
-
Drug accumulation/efflux assays: Use fluorescent dyes or a labeled version of your compound to measure its intracellular concentration and efflux rate.
-
Sequencing of the drug target: If the target of this compound is known, sequence the corresponding gene in the resistant cells to identify potential mutations.
-
Pathway analysis: Use techniques like RNA sequencing or phospho-proteomics to identify upregulated signaling pathways in the resistant cells.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
Possible Cause: The cell line has developed resistance to this compound.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound on both the parental and the suspected resistant cell line.
-
Calculate and compare the IC50 values. A significant increase confirms resistance.
-
-
Investigate Efflux Pump Involvement:
-
Treat the resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil).
-
If the sensitivity to this compound is restored, it suggests that P-gp-mediated efflux is a major resistance mechanism.[3]
-
-
Explore Combination Therapies:
Issue 2: Cross-Resistance to Other Compounds
Possible Cause: The resistance mechanism is broad-spectrum, such as the overexpression of multidrug resistance (MDR) transporters.
Troubleshooting Steps:
-
Profile Drug Sensitivity:
-
Test the this compound-resistant cell line against a panel of other anti-cancer drugs with different mechanisms of action.
-
This will help determine the extent of cross-resistance.
-
-
Consider Nanoparticle Delivery:
-
Target the Resistance Mechanism Directly:
-
If a specific resistance mechanism is identified (e.g., upregulation of a particular signaling pathway), use a combination therapy that includes an inhibitor of that mechanism.
-
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Fold-Change |
| Parental Cell Line | 50 | - |
| This compound-Resistant Subline 1 | 1500 | 30 |
| This compound-Resistant Subline 2 | 2500 | 50 |
This table presents hypothetical data for illustrative purposes.
Table 2: Effect of P-gp Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | This compound IC50 (nM) |
| This compound-Resistant Subline 1 | This compound alone | 1500 |
| This compound-Resistant Subline 1 | This compound + Verapamil (10 µM) | 80 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a drug.[1][2]
Materials:
-
Parental cancer cell line
-
Culture medium and supplements
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC20: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 20% (IC20).
-
Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of this compound.
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 80-90% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Stepwise Dose Increase: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 25-50%.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistance: Periodically, test the IC50 of the cell population to monitor the development of resistance.
-
Establish a Stable Resistant Line: Once a significant and stable increase in IC50 is achieved, the resistant cell line is established.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Verapamil (P-gp inhibitor)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a fresh medium.
-
Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 for 30-60 minutes.
-
Efflux Period: Wash the cells and resuspend them in a fresh, dye-free medium. For the inhibitor control group, include Verapamil in the medium.
-
Incubation: Incubate the cells for 1-2 hours to allow for dye efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells, with and without the P-gp inhibitor. Lower fluorescence in the resistant cells (without inhibitor) indicates increased efflux.
Visualizations
Caption: A logical workflow for troubleshooting and overcoming drug resistance in cell lines.
Caption: A simplified diagram illustrating P-glycoprotein mediated drug efflux as a resistance mechanism.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Mechanism of multidrug resistance in human tumour cell lines and complete reversion of cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination pharmacotherapy for neuropathic pain: current evidence and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multi-Modal Strategies for Overcoming Tumor Drug Resistance: Hypoxia, Warburg’s Effect, Stem Cells, and Multifunctional Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Mdl 101146 purity and quality control standards
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, quality control, and experimental use of MDL 101146, a potent neutrophil elastase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic dipeptide that acts as a competitive and reversible inhibitor of human neutrophil elastase (HNE) with a Ki value of approximately 25 nM.[1][2] It is under investigation for its therapeutic potential in inflammatory diseases such as arthritis and respiratory conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by inhibiting neutrophil elastase, a serine protease that can degrade extracellular matrix proteins.[1] By inhibiting this enzyme, this compound may help to prevent tissue damage associated with inflammatory processes. Pancreatic elastase inhibition has been shown to impact the Protease-Activated Receptor 2 (PAR2) and mechano-signaling pathways, which are involved in regulating cell viability and proliferation. Given the similarities between elastases, this compound may exert its cellular effects through similar pathways.
Q3: What are the typical purity specifications for this compound?
A3: As specific certificates of analysis for this compound are not publicly available, the following table represents typical quality control standards for a research-grade synthetic dipeptide based on industry standards.
Quality Control Standards for this compound (Representative Data)
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white lyophilized solid | Visual Inspection |
| Purity (HPLC) | ≥98% | Reverse-Phase HPLC |
| Identity | Consistent with structure | Mass Spectrometry (MS) |
| Molecular Weight | 632.62 g/mol (theoretical) | Mass Spectrometry (MS) |
| Solubility | Soluble in DMSO or DMF | Visual Inspection |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
Q4: How should I store and handle this compound?
A4: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. For creating stock solutions, use anhydrous DMSO or DMF. Solutions are less stable than the lyophilized form and should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC Purity Analysis
Issue: Low Purity Detected in a New Batch of this compound
-
Possible Cause 1: Improper Storage or Handling. Exposure to moisture or elevated temperatures can lead to degradation.
-
Troubleshooting Step: Ensure the compound has been stored correctly. If degradation is suspected, obtain a new, verified batch.
-
-
Possible Cause 2: Suboptimal HPLC Method. The HPLC method may not be suitable for resolving all impurities.
-
Troubleshooting Step: Optimize the HPLC method. Adjust the gradient, mobile phase composition, or try a different column chemistry. Refer to the detailed experimental protocol below.
-
-
Possible Cause 3: Co-elution of Impurities. An impurity may be co-eluting with the main peak, artificially inflating the apparent purity.
-
Troubleshooting Step: Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify any co-eluting species with different mass-to-charge ratios.[3]
-
Issue: Peak Tailing or Broadening in HPLC Chromatogram
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to poor peak shape.
-
Troubleshooting Step: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase.
-
Troubleshooting Step: Adjust the pH of the mobile phase. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is commonly used to improve peak shape.
-
-
Possible Cause 3: Column Contamination or Degradation. Over time, HPLC columns can become contaminated or the stationary phase can degrade.
-
Troubleshooting Step: Wash the column with a strong solvent or replace the column if necessary.
-
Experimental Protocols
Protocol 1: Purity and Identity Verification of this compound by LC-MS
This protocol outlines a general method for verifying the purity and identity of this compound using liquid chromatography-mass spectrometry.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
LC-MS system with ESI source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Integrate the peak area of the main compound in the total ion chromatogram (TIC) to determine purity.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 633.6).
-
Visualizations
Caption: Experimental workflow for purity and identity verification of this compound.
References
Long-term stability of Mdl 101146 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and experimental use of Mdl 101146, a dipeptide inhibitor of pancreatic elastase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to initially dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For aqueous-based assays, this stock can then be serially diluted in the appropriate assay buffer. It is advisable to make initial dilutions in DMSO before the final dilution into your aqueous medium to prevent precipitation.
Q2: How should I store the lyophilized powder and prepared solutions of this compound?
A2: Lyophilized this compound is stable for weeks to months at room temperature, but for long-term storage, it should be kept at -20°C or colder in a desiccator.[2] Once dissolved, it is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][3][4][5][6] Peptide solutions have a limited shelf life.[2]
Q3: Can I store this compound in an aqueous buffer for an extended period?
A3: Long-term storage of peptide solutions is generally not recommended due to the risk of degradation, such as hydrolysis and oxidation.[3][7] If temporary storage in an aqueous buffer is necessary, ensure the pH is between 5 and 7 and store at -20°C.[6] For any unused portion of a thawed aliquot, it is best to discard it.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness or precipitation can indicate that the compound has fallen out of solution. This can happen when diluting a DMSO stock directly into an aqueous buffer. To avoid this, perform serial dilutions in DMSO first before the final dilution in your experimental buffer. If solubility issues persist, gentle warming (not exceeding 40°C) or sonication may aid in dissolution.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in enzyme inhibition assay | Improper thawing of components. | Ensure all reagents, including this compound solution, are completely thawed and gently mixed before use.[9] |
| Incorrect enzyme or substrate concentration. | Verify the concentrations of pancreatic elastase and the substrate to ensure they are within the optimal range for the assay. | |
| This compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock aliquot for each experiment. Avoid using previously thawed solutions. | |
| Low inhibitory activity observed | Incorrect buffer pH. | Optimize the pH of the assay buffer, as peptide stability and enzyme activity can be pH-dependent.[7] |
| Presence of interfering substances. | Ensure that the sample preparation does not introduce substances that could interfere with the assay, such as high concentrations of salts or certain detergents.[9][10] | |
| Precipitation of this compound during experiment | Poor solubility in the aqueous assay buffer. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is kept low (typically ≤0.1%) and consistent across all samples, including controls. |
| Exceeded solubility limit upon dilution. | Perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous buffer. |
Long-Term Stability of this compound in Solution (Illustrative Data)
Disclaimer: The following data are illustrative and based on general principles of peptide stability. Actual stability of this compound may vary.
Table 1: Estimated Percentage of Intact this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -80°C | >99% | >99% | ~98% | ~97% |
| -20°C | >99% | ~98% | ~95% | ~90% |
| 4°C | ~95% | ~85% | ~70% | <50% |
| Room Temperature | ~80% | <60% | <40% | <20% |
Table 2: Estimated Percentage of Intact this compound in Aqueous Buffer (pH 7.4) with 0.1% DMSO
| Storage Temperature | 24 Hours | 1 Week | 1 Month |
| -20°C | >99% | ~97% | ~90% |
| 4°C | ~98% | ~90% | ~75% |
| Room Temperature | ~95% | ~80% | <60% |
Experimental Protocols
Protocol for Assessing Pancreatic Elastase Inhibition by this compound
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of human pancreatic elastase in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a solution of a suitable fluorogenic substrate for pancreatic elastase (e.g., MeOSuc-AAPV-AMC) in the assay buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the this compound dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Add the diluted this compound solutions to the wells of a microplate.
-
Add the pancreatic elastase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the fluorescence signal at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 6. Peptide Preparation Guide (+Protocols) [kbdna.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to Neutrophil Elastase Inhibitors: Mdl 101146 vs. GW-311616
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of human neutrophil elastase (HNE), Mdl 101146 and GW-311616. Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The development of potent and specific HNE inhibitors is a key area of research for therapeutic intervention in these conditions. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate inhibitor for their studies.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and GW-311616, providing a direct comparison of their potency against human neutrophil elastase.
| Parameter | This compound | GW-311616 | Reference |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) | [1] |
| Inhibitor Class | Peptide-based (Dipeptide) | Non-peptide (trans-lactam) | [1][2] |
| Mechanism of Action | Competitive, Reversible | Potent, Selective, Long-duration | [1][3] |
| Ki (HNE) | 25 nM | 0.31 nM | [1][3] |
| IC50 (HNE) | Not explicitly found | 22 nM | [3] |
| Oral Bioavailability | Orally active | Orally bioavailable | [1][3] |
Signaling Pathway of Neutrophil Elastase Inhibition
Neutrophil elastase, released from activated neutrophils at sites of inflammation, degrades components of the extracellular matrix, such as elastin. This activity contributes to tissue damage and the inflammatory cascade. Inhibitors like this compound and GW-311616 directly bind to the active site of HNE, preventing its proteolytic activity and thereby mitigating its pathological effects.
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against human neutrophil elastase.
Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound (e.g., this compound or GW-311616) against purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5
-
Test compounds (this compound, GW-311616) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the HNE substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a working solution of HNE in the assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (or solvent for control wells)
-
HNE working solution
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the HNE substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The increase in absorbance is due to the release of p-nitroaniline upon substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
Plot the percentage of HNE inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for screening and characterizing neutrophil elastase inhibitors.
References
A Head-to-Head Comparison of Mdl 101146 and BAY-85-8501 in the Inhibition of Neutrophil Elastase
In the landscape of therapeutic interventions for inflammatory diseases, the inhibition of human neutrophil elastase (HNE) has emerged as a promising strategy. HNE, a serine protease released by neutrophils, plays a critical role in the degradation of extracellular matrix proteins and the propagation of inflammatory responses. Consequently, the development of potent and selective HNE inhibitors is of significant interest to researchers and clinicians. This guide provides a detailed comparison of two such inhibitors, Mdl 101146 and BAY-85-8501, focusing on their performance, mechanism of action, and supporting experimental data.
At a Glance: Key Performance Indicators
A direct comparison of this compound and BAY-85-8501 reveals significant differences in their inhibitory potency against human neutrophil elastase. BAY-85-8501 exhibits substantially higher potency, with an IC50 value in the picomolar range, indicating a much stronger inhibition of the enzyme compared to this compound, which has a Ki in the nanomolar range.
| Parameter | This compound | BAY-85-8501 |
| Inhibitory Potency | Ki: 25 nM | IC50: 65 pM |
| Mechanism of Action | Competitive, Reversible | Selective, Reversible, Induced-fit binding |
| Oral Bioavailability | Orally active[1] | Orally active |
| Clinical Development | Preclinical studies | Phase IIa clinical trials completed[2][3][4] |
Mechanism of Action: A Tale of Two Inhibitors
This compound is characterized as an orally active, competitive, and reversible inhibitor of human neutrophil elastase.[1] Its mechanism relies on directly competing with the natural substrate of HNE for binding to the active site of the enzyme. As a dipeptide-based molecule, it mimics the structure of the substrate, thereby blocking its access and preventing the downstream proteolytic cascade.
BAY-85-8501 , on the other hand, employs a more sophisticated "induced-fit" binding mechanism.[5] This potent and selective inhibitor interacts with the S1 and S2 pockets of HNE, causing a conformational change in the enzyme that locks the inhibitor in place.[5] This results in a highly stable and potent inhibition of elastase activity.
Experimental Data and Protocols
The determination of the inhibitory potential of these compounds relies on robust in vitro assays. While direct comparative studies are not publicly available, the following outlines a typical experimental protocol for assessing human neutrophil elastase inhibition.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound, BAY-85-8501)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HNE and the substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Add the HNE solution to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the HNE substrate to all wells.
-
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of HNE inhibition for each compound concentration. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant) by fitting the data to a suitable dose-response curve.
dot
Caption: Workflow for HNE Inhibition Assay.
Signaling Pathways and Therapeutic Implications
Neutrophil elastase is a key player in the inflammatory cascade, particularly in lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI). Its pathological effects are mediated through several signaling pathways.
dot
Caption: Elastase-mediated inflammatory pathway.
By inhibiting neutrophil elastase, both this compound and BAY-85-8501 can theoretically mitigate these detrimental effects. The significantly higher potency of BAY-85-8501 suggests it may be effective at lower concentrations, potentially reducing the risk of off-target effects.
Clinical Relevance and Future Directions
While both molecules show promise as HNE inhibitors, their progression through the drug development pipeline differs significantly. This compound has been evaluated in preclinical models for conditions like arthritis and hemorrhage. In contrast, BAY-85-8501 has advanced to Phase IIa clinical trials for non-cystic fibrosis bronchiectasis.[2][4] The results of this trial indicated that BAY-85-8501 was generally safe and well-tolerated.[2][4] While it did not show significant changes in lung function or health status within the 28-day treatment period, it did demonstrate a significant decrease in HNE activity in the blood after a zymosan challenge.[2]
Conclusion
In the comparative analysis of this compound and BAY-85-8501, BAY-85-8501 emerges as the more potent inhibitor of human neutrophil elastase, with a picomolar IC50 value. Its induced-fit binding mechanism likely contributes to this high affinity. Furthermore, BAY-85-8501 has progressed further in clinical development, with safety and tolerability data available from a Phase IIa study. While this compound remains a relevant tool for preclinical research, the data to date suggests that BAY-85-8501 holds greater promise for clinical applications in the treatment of elastase-driven inflammatory diseases. Further long-term studies are needed to fully evaluate the therapeutic efficacy of BAY-85-8501.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mdl 101146 and DMP 777 as Neutrophil Elastase Inhibitors
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent research compounds, Mdl 101146 and DMP 777, both recognized as inhibitors of human neutrophil elastase (HNE). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics targeting serine proteases.
Introduction to the Compounds
This compound is a competitive and reversible inhibitor of human neutrophil elastase. It is a dipeptide-based compound that has been investigated for its potential therapeutic effects in inflammatory conditions where neutrophil elastase is implicated.
DMP 777 is also characterized as a potent and selective inhibitor of human leukocyte elastase[1][2][3][4]. However, a significant body of research has focused on its potent off-target effect as a protonophore, leading to acute parietal cell necrosis in the stomach. This action is independent of its elastase inhibition and has been widely used to induce experimental atrophic gastritis and spasmolytic polypeptide-expressing metaplasia (SPEM) in animal models[5][6].
Quantitative Performance Data
A direct head-to-head comparative study of this compound and DMP 777 is not available in the reviewed literature. However, key quantitative data for their inhibitory activity against human neutrophil elastase (HNE) has been compiled from individual studies.
| Parameter | This compound | DMP 777 | Reference(s) |
| Target Enzyme | Human Neutrophil Elastase (HNE) | Human Leukocyte Elastase (HLE) | |
| Mechanism of Action | Competitive, Reversible Inhibitor | Inhibitor | |
| Inhibitory Potency (Ki) | 25 nM | Not explicitly found in the searched literature. Described as a "potent" inhibitor. One study included it in a panel with Ki values ranging from 13-130 µM, but the specific value was not provided. | [7] |
Note: The lack of a definitive Ki or IC50 value for DMP 777 against human neutrophil elastase in the available literature represents a significant gap in enabling a direct quantitative comparison of potency with this compound.
Selectivity Profile
Detailed selectivity profiles for this compound and DMP 777 against a broad panel of other serine proteases or different classes of proteases were not available in the reviewed literature. While DMP 777 is described as "selective," quantitative data to support this is not provided.
Experimental Protocols
Determination of Inhibitory Constant (Ki) for a Competitive Inhibitor of Human Neutrophil Elastase
This protocol outlines a general method for determining the Ki value for a competitive inhibitor of HNE using a fluorogenic substrate.
1. Materials:
- Human Neutrophil Elastase (HNE), purified
- Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
- Test Inhibitor (this compound or DMP 777)
- 96-well black microplate
- Fluorescence microplate reader with excitation/emission wavelengths suitable for the fluorogenic substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates)
2. Experimental Procedure:
- Enzyme and Substrate Preparation:
- Prepare a stock solution of HNE in assay buffer.
- Prepare a range of substrate concentrations bracketing the known or estimated Km value for the chosen substrate.
- Inhibitor Preparation:
- Prepare a series of dilutions of the test inhibitor in assay buffer.
- Assay Execution:
- To the wells of the 96-well plate, add a fixed concentration of HNE.
- Add varying concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
- Initiate the enzymatic reaction by adding the various concentrations of the fluorogenic substrate to the wells.
- Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Collect data at regular intervals.
- Data Analysis:
- Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate and inhibitor concentration.
- Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate a series of Michaelis-Menten curves.
- Use non-linear regression analysis to fit the data to the competitive inhibition model of the Michaelis-Menten equation to determine the Vmax and the apparent Km (Km_app) for each inhibitor concentration.
- The Ki can be calculated from the relationship between Km_app, Km (from the no-inhibitor control), and the inhibitor concentration ([I]) using the Cheng-Prusoff equation for competitive inhibition: Ki = [I] / ((Km_app / Km) - 1). Alternatively, global non-linear regression can be used to fit all data simultaneously to directly obtain the Ki value[8][9].
Diagram of Experimental Workflow for Ki Determination
Signaling Pathways
Neutrophil elastase, beyond its role in extracellular matrix degradation, can significantly influence cellular signaling pathways, contributing to the inflammatory response. Inhibition of neutrophil elastase is therefore expected to modulate these downstream signaling events.
One of the key pathways impacted by neutrophil elastase is the Toll-like receptor 4 (TLR4)-NF-κB signaling cascade [10][11][12]. Neutrophil elastase can upregulate the expression of TLR4, a receptor crucial for recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of TLR4 initiates a signaling cascade through adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, driving the expression of cytokines, chemokines (such as IL-8), and adhesion molecules, thereby amplifying the inflammatory response[13].
By inhibiting neutrophil elastase, compounds like this compound and DMP 777 would be expected to attenuate this pro-inflammatory signaling loop. This would lead to reduced TLR4-mediated signaling, decreased NF-κB activation, and a subsequent reduction in the production of inflammatory mediators. It is important to note that for DMP 777, this effect would be related to its on-target elastase inhibition and is distinct from the cellular consequences of its protonophore activity.
Diagram of Neutrophil Elastase-Modulated Signaling Pathway
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biocompare.com [biocompare.com]
- 5. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Noncanonical NF-κB mediates the Suppressive Effect of Neutrophil Elastase on IL-8/CXCL8 by Inducing NKRF in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Mdl 101146 on Human Neutrophil Elastase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational human neutrophil elastase (HNE) inhibitor, Mdl 101146, with other alternative inhibitors. The information is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is an orally active, potent inhibitor of human neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases. It belongs to the class of peptidyl pentafluoroethyl ketones.[1][2] Early research identified this compound as a compound with a promising inhibitory constant (Ki) and in vivo efficacy.
Comparative Analysis of HNE Inhibitors
While direct head-to-head comparative studies of this compound against a wide range of commercially available or clinically evaluated HNE inhibitors are limited, this section presents available data to facilitate a comparative assessment.
In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and other selected HNE inhibitors. It is important to note that the experimental conditions for determining these values may have varied across different studies.
| Inhibitor | Class | Ki (nM) | IC50 (nM) |
| This compound | Peptidyl Ketone | 25 | - |
| Sivelestat (ONO-5046) | Acyl-enzyme inhibitor | 200 | 44 |
| Alvelestat | - | 9.4 | 7.9 (pIC50) |
| Tiprelestat | - | - | - |
| TEI-8362 | - | 1.38 | 1.9 |
| Lonodelestat (POL6014) | Peptide | - | - |
| BAY-678 | - | - | - |
| MSACK | Peptide Chloromethyl Ketone | - | 20,300 |
Data compiled from multiple sources. Conditions may vary.
Pharmacological and Pharmacokinetic Profile of this compound and Analogs
A 1995 study evaluated the pharmacological and pharmacokinetic properties of this compound and its structural analogs. The data from this study is summarized below, providing a direct comparison under the same experimental conditions.
| Compound | Ki (nM) | In Situ Absorption (% dose) | Metabolic Stability (% remaining after 2h) |
| This compound | 25 | 10.5 | 85 |
| MDL 102,111 | 170 | 25.1 | 55 |
| MDL 102,823 | 35 | 15.6 | 70 |
| MDL 100,948A | 60 | 12.3 | 45 |
Source: Adapted from a 1995 pharmacological evaluation of peptidyl inhibitors of HNE.[1]
Human Neutrophil Elastase Signaling Pathways
HNE is involved in multiple signaling cascades that contribute to inflammation and tissue damage. Understanding these pathways is crucial for the development of targeted inhibitors.
Caption: Key signaling pathways activated by Human Neutrophil Elastase (HNE).
Experimental Protocols
In Vitro HNE Inhibition Assay (Fluorometric Method)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
HNE Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
HNE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Caption: Experimental workflow for HNE inhibition assay.
Logical Comparison of Inhibitor Characteristics
The selection of an appropriate HNE inhibitor for research or therapeutic development depends on a variety of factors beyond simple in vitro potency.
Caption: Logical comparison of key attributes for HNE inhibitors.
Conclusion
This compound demonstrates potent in vitro inhibition of HNE and oral activity in preclinical models. The available data from the mid-1995 suggests it was a promising candidate within its chemical series, exhibiting favorable metabolic stability compared to some of its analogs.[1] However, the lack of extensive, direct comparative studies with more recent and clinically advanced HNE inhibitors, such as Sivelestat and Alvelestat, makes a definitive assessment of its relative therapeutic potential challenging. Further research would be necessary to fully validate its efficacy and safety profile against current standards. This guide provides a foundational comparison based on the publicly available scientific literature to inform further investigation and development efforts in the field of HNE inhibition.
References
- 1. Pharmacological evaluation of selected, orally active, peptidyl inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human neutrophil elastase with peptidyl electrophilic ketones. 2. Orally active PG-Val-Pro-Val pentafluoroethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Mdl 101146: A Comparative Analysis Against Novel Elastase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the benchmark elastase inhibitor, Mdl 101146, against two novel, clinically relevant elastase inhibitors: Sivelestat and AZD9668. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of elastase-mediated inflammatory diseases.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound, Sivelestat, and AZD9668 against human neutrophil elastase (HNE) are summarized below. These values represent key benchmarks for evaluating inhibitor efficacy.
| Inhibitor | Target Elastase | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Human Neutrophil Elastase | Not Reported | 25 | Competitive, Reversible[1] |
| Sivelestat | Human Neutrophil Elastase | 44 | 200 | Competitive[1] |
| AZD9668 | Human Neutrophil Elastase | ~12.6 (pIC50 = 7.9) | 9.4 | Reversible |
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against human neutrophil elastase, based on commonly cited methodologies.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of test compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin)[2][3]
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., pH 7.5) containing NaCl and a non-ionic detergent like Triton X-100.
-
Test compounds (this compound, Sivelestat, AZD9668) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates, suitable for fluorescence measurements.
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.[4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for HNE.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the test compound at various concentrations. Include wells with vehicle control (solvent only) and a positive control (a known elastase inhibitor).
-
Add HNE to all wells except for the blank (substrate only) and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of elastase inhibitors.
Caption: Neutrophil activation and subsequent elastase-mediated tissue damage.
Caption: Experimental workflow for the HNE inhibition assay.
Caption: Simplified signaling pathway of neutrophil elastase-induced inflammation.
References
- 1. Neutrophil elastase acts as a biased agonist for proteinase-activated receptor-2 (PAR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. glpbio.com [glpbio.com]
In Vivo Efficacy of Elastase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of several key elastase inhibitors. The data presented is compiled from various preclinical and clinical studies, offering insights into their therapeutic potential in inflammatory and tissue-destructive diseases.
Comparative Efficacy of Elastase Inhibitors
The following table summarizes the in vivo efficacy of four prominent elastase inhibitors—Sivelestat, AZD9668, Elafin, and Alpha-1 Antitrypsin (AAT)—across different animal models of disease. It is important to note that the data are derived from separate studies with distinct experimental designs, which should be considered when making comparisons.
| Inhibitor | Animal Model | Disease Model | Key Efficacy Endpoint | Observed Effect |
| Sivelestat | Rat | Ventilator-Induced Lung Injury | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | Pretreatment with Sivelestat significantly attenuated the increase in neutrophil count in BALF compared to the vehicle group in a high-tidal volume ventilation model.[1] |
| AZD9668 | Mouse | Acute Cigarette Smoke Exposure | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | Oral administration of AZD9668 reduced the inflammatory response to cigarette smoke, as indicated by a reduction in BAL neutrophils.[2][3][4] |
| Elafin | Rat | Pulmonary Hypertension (Sugen/Hypoxia-induced) | Right Ventricular Systolic Pressure (RVSP) | In rats with established pulmonary hypertension, elafin treatment significantly reduced Right Ventricular Systolic Pressure (RVSP) compared to the vehicle-treated group.[5] |
| Alpha-1 Antitrypsin (AAT) | Mouse | Cigarette Smoke-Induced Emphysema | Mean Linear Intercept (Lm) | In mice exposed to cigarette smoke for 6 months, those deficient in alpha-1-antitrypsin (pallid mice) showed a significant increase in mean linear intercept, a measure of airspace enlargement, which was less pronounced in wild-type mice with normal AAT levels.[6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for two common animal models used to evaluate the efficacy of elastase inhibitors.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats
This model is widely used to screen for anti-inflammatory compounds.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.[10][11]
-
Induction of ALI: A single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli is administered.[10][11][12] The dosage can range from 3 to 10 mg/kg.[11][12]
-
Test Substance Administration: The elastase inhibitor (e.g., Sivelestat) or vehicle is typically administered intravenously or intraperitoneally before or after the LPS challenge.
-
Endpoint Assessment: At a predetermined time point (e.g., 4-24 hours) after LPS instillation, animals are euthanized.[13] Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (total and differential cell counts) and protein concentration (as an indicator of vascular permeability).[14] Lung tissue is harvested for histological examination (to assess lung injury scores) and measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil accumulation).[15]
Cigarette Smoke-Induced Emphysema in Mice
This model is relevant for studying chronic obstructive pulmonary disease (COPD).
-
Animal Model: Various mouse strains are used, with C57BL/6 being a common choice due to its susceptibility to smoke-induced emphysema.[16]
-
Induction of Emphysema: Mice are exposed to whole-body or nose-only cigarette smoke for a prolonged period, typically 3 to 6 months.[16][17] The exposure regimen usually involves daily sessions of a set number of cigarettes.
-
Test Substance Administration: The elastase inhibitor (e.g., Alpha-1 Antitrypsin) or placebo is administered throughout the smoke exposure period. Administration routes can include intraperitoneal injection or inhalation.
-
Endpoint Assessment: Following the exposure period, lung function tests may be performed. The primary endpoint for emphysema is the morphometric analysis of lung tissue to determine the mean linear intercept (Lm), which quantifies the average size of the airspaces.[6][7][8][9][18][19] An increase in Lm indicates alveolar destruction.
Visualizing Mechanisms and Workflows
Neutrophil Elastase-Mediated Inflammatory Signaling Pathway
Neutrophil elastase (NE) plays a critical role in the inflammatory cascade by cleaving various substrates, leading to tissue damage and amplification of the inflammatory response. The following diagram illustrates a simplified signaling pathway initiated by NE.
Caption: Neutrophil Elastase Inflammatory Signaling Pathway.
General Experimental Workflow for In Vivo Efficacy Testing
The evaluation of elastase inhibitors in vivo typically follows a structured experimental workflow, from model induction to data analysis.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] AZD9668: Pharmacological Characterization of a Novel Oral Inhibitor of Neutrophil Elastase | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
- 6. Alpha1-antitrypsin determines the pattern of emphysema and function in tobacco smoke-exposed mice: parallels with human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Alpha1-antitrypsin determines the pattern of emphysema and function in tobacco smoke-exposed mice: parallels with human disease. | Semantic Scholar [semanticscholar.org]
- 10. A new experimental model of acid- and endotoxin-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 17. Long-term nose-only cigarette smoke exposure induces emphysema and mild skeletal muscle dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. atsjournals.org [atsjournals.org]
Unraveling the Structural Secrets of Elastase Inhibitors: A Comparative Guide to MDL 101146 and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of the structural activity relationship (SAR) of the potent human neutrophil elastase (HNE) inhibitor, MDL 101146, and its analogs. By examining key experimental data and methodologies, we aim to illuminate the structural features crucial for potent and selective elastase inhibition.
This compound is a competitive and reversible dipeptide inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases, including emphysema, cystic fibrosis, and rheumatoid arthritis.[1][2] The compound has demonstrated oral activity and has been the subject of pharmacological evaluation alongside several of its analogs.[3]
Comparative Analysis of Inhibitory Potency
A key study evaluated this compound and three of its analogs, all of which share a common -Val-Pro-Val-pentafluoroethylketone core but differ in their amino-terminal protecting groups. The in vitro inhibitory activity against HNE, expressed as the inhibition constant (Ki), reveals the impact of these structural modifications.
| Compound | Ki (nM) vs. Human Neutrophil Elastase |
| This compound | 25 |
| MDL 102,111 | Value not explicitly stated, but implied to be higher than MDL 101,146 |
| MDL 102,823 | Value not explicitly stated, but implied to be within the 25-170 nM range |
| MDL 100,948A | 170 |
Data sourced from a 1995 study on peptidyl inhibitors of HNE.[3]
The data clearly indicates that the nature of the amino-terminal protecting group significantly influences the inhibitory potency against HNE, with Ki values spanning from a potent 25 nM for this compound to a less potent 170 nM for MDL 100,948A.[3] Unfortunately, the exact structures of the N-terminal protecting groups for each analog are not detailed in the available literature, which limits a more precise SAR analysis.
Pharmacological Profile: Beyond In Vitro Inhibition
While in vitro potency is a critical parameter, the therapeutic potential of a drug candidate is also dictated by its pharmacological and pharmacokinetic properties. Comparative studies of this compound and its analogs have shed light on how structural variations affect their in vivo performance.
Despite the differences in their in vitro inhibitory constants, this compound and its analogs demonstrated similar ED50 values following oral administration in a hamster model of HNE-induced hemorrhage.[3] This suggests that factors other than just binding affinity, such as absorption and metabolic stability, play a crucial role in the overall in vivo efficacy.
Further investigation into the duration of action, absorption, and metabolic stability revealed key differences among the analogs:
-
Duration of Action: MDL 102,111 exhibited a shorter duration of action compared to the other analogs in HNE-induced pulmonary hemorrhage models in both rats and hamsters.[3]
-
Absorption: In situ absorption studies using isolated rat jejunum showed that MDL 102,111 had the highest absorption, followed by MDL 102,823, MDL 100,948A, and MDL 101,146 in descending order.[3]
-
Metabolic Stability: When incubated with rat liver homogenates, this compound was found to be the most stable analog, while MDL 100,948A was the least stable.[3]
These findings highlight the complex interplay between chemical structure and the multifaceted aspects of drug action. A seemingly minor modification to the N-terminal protecting group can have a profound impact on a compound's absorption, metabolism, and duration of effect, ultimately influencing its therapeutic utility.
Experimental Protocols
The following provides an overview of the methodologies employed in the characterization of this compound and its analogs.
Human Neutrophil Elastase (HNE) Inhibition Assay
The inhibitory activity of the compounds against HNE is typically determined using a chromogenic or fluorogenic substrate.
Principle: HNE cleaves a specific substrate, releasing a colored or fluorescent molecule. The rate of this reaction is measured spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced in a concentration-dependent manner.
General Protocol:
-
Human neutrophil elastase is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl) at a controlled temperature.
-
A chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is added to initiate the enzymatic reaction.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
The initial reaction velocities are calculated and used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
HNE-Induced Hemorrhage Model
This in vivo model assesses the ability of an inhibitor to prevent lung damage caused by elastase.
Principle: Intratracheal instillation of HNE in animals (e.g., hamsters or rats) leads to acute lung injury, characterized by hemorrhage. The efficacy of an inhibitor is determined by its ability to reduce the extent of this hemorrhage.
General Protocol:
-
Test compounds are administered to animals, typically orally, at various doses and at a specific time point before HNE challenge.
-
Animals are anesthetized, and a solution of human neutrophil elastase is instilled directly into the trachea.
-
After a set period, the animals are euthanized, and the lungs are lavaged with saline to collect the hemorrhagic fluid.
-
The amount of hemoglobin in the bronchoalveolar lavage fluid is quantified spectrophotometrically as a measure of hemorrhage.
-
The ED50 value (the dose of the compound that reduces hemorrhage by 50%) is then calculated.
In Situ Intestinal Absorption
This method evaluates the absorption of a compound from a specific segment of the intestine.
Principle: A section of the intestine (e.g., jejunum) is isolated while maintaining its blood supply. A solution of the test compound is perfused through the lumen of the isolated segment, and the disappearance of the compound from the perfusate is measured over time.
General Protocol:
-
An animal (e.g., a rat) is anesthetized, and a segment of the jejunum is surgically isolated.
-
The isolated segment is cannulated at both ends to allow for perfusion.
-
A solution containing the test compound is perfused through the intestinal lumen at a constant flow rate.
-
Samples of the perfusate are collected at the outlet at various time points.
-
The concentration of the test compound in the collected samples is analyzed by a suitable method (e.g., HPLC).
-
The rate and extent of absorption are calculated from the difference in the concentration of the compound between the initial solution and the collected perfusate.
Metabolic Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Principle: The test compound is incubated with a preparation of liver enzymes (e.g., liver homogenate or microsomes), and the disappearance of the parent compound is monitored over time.
General Protocol:
-
A liver homogenate or microsomal fraction is prepared from an appropriate species (e.g., rat).
-
The test compound is added to the liver preparation, along with necessary cofactors (e.g., NADPH).
-
The mixture is incubated at 37°C.
-
At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a solvent).
-
The concentration of the remaining parent compound is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
The metabolic stability is typically expressed as the half-life (t1/2) of the compound in the assay system.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the drug discovery and evaluation process for elastase inhibitors, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of MDL 101146 (Carmofur): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for MDL 101146, an antineoplastic agent also known as Carmofur or 1-Hexylcarbamoyl-5-fluorouracil (HCFU). Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, being toxic if swallowed and suspected of damaging fertility or the unborn child.[1] Therefore, all waste containing this compound must be managed as hazardous waste.
Data Presentation: Key Disposal Parameters
The following table summarizes essential quantitative data and classifications relevant to the disposal of this compound and associated waste. These parameters are derived from regulations and guidelines for antineoplastic agents.
| Parameter | Value/Classification | Regulation/Guideline Source |
| Waste Classification | Hazardous Antineoplastic Waste | Resource Conservation and Recovery Act (RCRA) |
| Trace Waste Threshold | < 3% of original weight remaining in container | Resource Conservation and Recovery Act (RCRA)[2][3][4] |
| Bulk Waste | ≥ 3% of original weight remaining in container | Resource Conservation and Recovery Act (RCRA)[2][3][4] |
| Primary Disposal Method | High-Temperature Incineration | Environmental Protection Agency (EPA)[5] |
| Recommended Incineration Temperature (Secondary Chamber) | 980°C to 1,095°C (1,800°F to 2,000°F) | EPA Guidance for Medical Waste Incinerators[6] |
| Surface Decontamination Agent | 0.5% Sodium Hypochlorite Solution | Research on 5-Fluorouracil Decontamination[7] |
| Container for Trace Waste | Yellow, puncture-proof, and clearly labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste" | Industry Best Practices[3][8] |
| Container for Bulk Waste | Black, DOT-approved, and clearly labeled "Hazardous Waste" | Industry Best Practices[3][8] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound in various forms.
Protocol 1: Disposal of Unused or Expired this compound (Bulk Waste)
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection (safety glasses or face shield).
-
Waste Identification: Unused or expired this compound is classified as bulk hazardous waste.
-
Containerization:
-
Place the original container of this compound into a designated black, puncture-proof hazardous waste container.
-
Ensure the container is approved by the Department of Transportation (DOT) for hazardous waste.
-
The container must be clearly labeled "Hazardous Waste" and include the chemical name "Carmofur (this compound)".
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure the disposal method is high-temperature incineration at an EPA-approved facility.
Protocol 2: Disposal of Contaminated Labware and Debris (Trace vs. Bulk)
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Waste Segregation:
-
Trace Waste: Items with minimal residual contamination (<3% by weight), such as empty vials, IV bags, tubing, gloves, gowns, and bench paper, are considered trace chemotherapy waste.[2][3]
-
Bulk Waste: Items with visible solid or liquid residue, or materials used to clean up spills of this compound, are classified as bulk hazardous waste.[2]
-
-
Containerization:
-
Trace Waste: Place all trace waste into a designated yellow, puncture-proof container with a secure lid. The container must be clearly labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste".[3][8]
-
Bulk Waste: Place all bulk-contaminated items into the designated black hazardous waste container, as described in Protocol 1.[3][8]
-
-
Storage: Store sealed containers in the designated hazardous waste accumulation area.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company. Trace waste will be incinerated at a medical waste incinerator, while bulk waste requires a RCRA-approved incinerator.[2]
Protocol 3: Decontamination of Work Surfaces
-
PPE: Wear appropriate PPE as described in Protocol 1.
-
Initial Cleaning: Remove any visible contamination with absorbent pads, treating them as bulk hazardous waste.
-
Decontamination Solution: Prepare a fresh 0.5% sodium hypochlorite solution.
-
Application:
-
Liberally apply the 0.5% sodium hypochlorite solution to the contaminated surface.
-
Allow a contact time of at least 10 minutes. Studies on the parent compound, 5-fluorouracil, show rapid degradation with this solution.[7]
-
-
Rinsing:
-
Wipe the surface with absorbent pads soaked in sterile water to remove the bleach residue.
-
Wipe the surface dry with clean, non-shedding wipes.
-
-
Waste Disposal: All wipes and absorbent pads used in the decontamination process should be disposed of as bulk hazardous waste in the designated black container.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for segregating this compound waste based on contamination level.
Caption: Step-by-step workflow for the decontamination of surfaces.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. usbioclean.com [usbioclean.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Disposal of antineoplastic wastes at the National Institutes of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
